2-Fluoro-3-(trifluoromethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVHFQASBQSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649102 | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-64-7 | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
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Foundational & Exploratory
Spectroscopic Data of 2-Fluoro-3-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-3-(trifluoromethoxy)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside expected infrared (IR) absorption frequencies derived from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following sections summarize the predicted quantitative data for this compound, presented in a structured tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below. These predictions are based on the additive effects of the fluoro, amino, and trifluoromethoxy substituents on the benzene ring.[1][2]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.15 | t | ~ 8.0 | H-5 |
| ~ 6.60 | ddd | ~ 8.0, 2.0, 1.0 | H-6 |
| ~ 6.50 | ddd | ~ 8.0, 2.0, 1.0 | H-4 |
| ~ 3.80 | br s | - | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 (d, ¹JCF ≈ 245 Hz) | C-2 |
| ~ 145.0 | C-1 |
| ~ 138.0 (q, ²JCF ≈ 2.0 Hz) | C-3 |
| ~ 125.0 | C-5 |
| ~ 121.0 (q, ¹JCF ≈ 258 Hz) | -OCF₃ |
| ~ 115.0 | C-6 |
| ~ 110.0 | C-4 |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -58.0 | -OCF₃ |
| ~ -135.0 | C-2 Fluorine |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 - 3300 | N-H stretch (primary amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | N-H bend (primary amine) and Aromatic C=C stretch |
| 1520 - 1470 | Aromatic C=C stretch |
| 1300 - 1200 | C-N stretch (aromatic amine) |
| 1250 - 1050 | C-O-C stretch (aryl ether) and C-F stretch (trifluoromethoxy) |
| 800 - 700 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The predicted major fragmentation ions for this compound under electron ionization (EI) are presented below. The fragmentation of aromatic ethers often involves cleavage of the ether bond, and anilines can exhibit loss of HCN.[3][4]
Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| 193 | Molecular ion [M]⁺ |
| 174 | [M - F]⁺ |
| 166 | [M - HCN]⁺ |
| 124 | [M - CF₃]⁺ |
| 95 | [M - OCF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
If an internal standard is required, add a small amount of tetramethylsilane (TMS) for organic solvents.
-
-
Data Acquisition :
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C and ¹⁹F NMR, proton-decoupled spectra are generally acquired to simplify the spectrum.
-
Key acquisition parameters such as the number of scans, spectral width, and relaxation delay should be optimized for the specific nucleus and sample concentration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Data Acquisition :
-
An FTIR spectrometer is used to record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS) :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 10 µg/mL.[7]
-
The sample should be free of non-volatile materials.
-
Transfer the solution to a GC autosampler vial.
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer via a gas chromatograph to separate it from any impurities.
-
The GC oven temperature program should be optimized to ensure good chromatographic separation.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Information derived from different spectroscopic techniques.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. uoguelph.ca [uoguelph.ca]
Physical and chemical properties of 2-Fluoro-3-(trifluoromethoxy)aniline
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Fluoro-3-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, with the CAS number 1159512-64-7, is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions impart unique electronic properties and conformational characteristics to the molecule, making it a valuable building block in medicinal chemistry. The presence of fluorine and a trifluoromethoxy group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.
Physical Properties
Quantitative physical data for this compound is summarized in the table below. For comparative purposes, data for the structurally similar compound 2-Fluoro-3-(trifluoromethyl)aniline is also included.
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)aniline |
| CAS Number | 1159512-64-7 | 123973-25-1[1][2][3] |
| Molecular Formula | C₇H₅F₄NO[4] | C₇H₅F₄N[1][2] |
| Molecular Weight | 195.11 g/mol [4] | 179.11 g/mol [2] |
| Melting Point | Not available | Not available |
| Boiling Point | 185.3 ± 40.0 °C at 760 mmHg | 189 °C (lit.)[1][2][3] |
| Density | 1.4 ± 0.1 g/cm³ | 1.39 g/mL at 25 °C (lit.)[1][2][3] |
| Refractive Index | Not available | n20/D 1.462 (lit.)[1][2][3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups. The aniline moiety provides a nucleophilic amino group that can readily undergo various chemical transformations, including acylation, alkylation, and diazotization. The fluorine and trifluoromethoxy substituents are strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen and influences the regioselectivity of electrophilic aromatic substitution reactions.
Trifluoromethoxy-substituted anilines are known to undergo metalation, which is a key step for further structural elaboration, allowing for the introduction of additional functional groups onto the aromatic ring.[5][6] This reactivity opens up a wide range of possibilities for creating complex molecular architectures.
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for preparing ortho-trifluoromethoxylated anilines, which could be adapted for the synthesis of this compound.
Caption: Plausible synthetic route for ortho-trifluoromethoxylated anilines.
Detailed Experimental Methodology (Adapted)
The following is an adapted, general protocol for the synthesis of an ortho-trifluoromethoxylated aniline derivative.[5][6][7]
Step 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor
-
Reduction of the Nitroarene: The corresponding substituted nitroarene is reduced to the N-aryl-hydroxylamine. This can be achieved using reagents such as zinc dust in the presence of ammonium chloride in a suitable solvent like aqueous ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Acetylation: The crude N-aryl-hydroxylamine is then acetylated to form the N-aryl-N-hydroxyacetamide. This is typically done using acetic anhydride in the presence of a base like sodium bicarbonate in a solvent such as dichloromethane.
Step 2: O-Trifluoromethylation
-
To a solution of the N-aryl-N-hydroxyacetamide in a dry, degassed solvent like chloroform, is added a catalytic amount of cesium carbonate (Cs₂CO₃) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).[6][7]
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until completion, as monitored by TLC.
-
The crude product, an N-(trifluoromethoxy)acetamidoarene, is purified by flash column chromatography.
Step 3: OCF₃ Migration and Deprotection
-
The purified N-(trifluoromethoxy)acetamidoarene is dissolved in a high-boiling solvent such as nitromethane in a pressure vessel.
-
The mixture is heated to approximately 120°C for several hours to induce the thermal migration of the OCF₃ group to the ortho position of the aromatic ring.[5][6][7]
-
After cooling, the solvent is removed under reduced pressure, and the resulting ortho-trifluoromethoxylated acetanilide is purified.
-
The acetyl protecting group is then removed by hydrolysis with either an acid or a base to yield the final ortho-trifluoromethoxylated aniline.
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups is a widely used strategy in modern drug design to enhance the pharmacological profile of molecules. This compound serves as a valuable building block for introducing these beneficial moieties into drug candidates.
Role as a Synthetic Intermediate
This compound is a key intermediate for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The amino group provides a reactive handle for coupling with other molecules, while the fluorinated substituents can improve drug-like properties.
The following diagram illustrates a hypothetical workflow where this compound is used as a starting material in a drug discovery program.
Caption: Use of this compound in a drug discovery workflow.
Safety and Handling
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment.
This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal safety assessment.
References
- 1. 2-Fluoro-3-(trifluoromethyl)aniline Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 2-氟-3-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Fluoro-3-(trifluoromethoxy)aniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Core Chemical Data
This compound is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group. These substitutions impart unique electronic and physiological properties, making it a valuable building block in the synthesis of novel compounds.
| Property | Value | Source |
| CAS Number | 1159512-64-7 | [1] |
| Molecular Formula | C7H5F4NO | [1] |
| Molecular Weight | 195.12 g/mol | N/A |
Synthesis and Experimental Protocols
General Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
A user-friendly, two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which involves the use of Togni reagent II. This method is noted for its operational simplicity, use of bench-stable reagents, high functional-group tolerance, and scalability.[2][3][4]
Step 1: O-Trifluoromethylation of an N-aryl-N-hydroxyacetamide Precursor
The initial step involves the O-trifluoromethylation of an appropriate N-aryl-N-hydroxyacetamide precursor. This reaction is typically carried out using Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of a suitable base, such as cesium carbonate, in a solvent like chloroform at room temperature.[2][4]
Step 2: Thermally Induced Intramolecular OCF3-Migration
The intermediate from the first step is then subjected to a thermally induced intramolecular migration of the trifluoromethoxy group to the ortho position on the aromatic ring. This rearrangement is typically achieved by heating the intermediate in a solvent such as nitromethane.[2][4]
To synthesize this compound, one would start with the corresponding 2-fluoro-N-hydroxyacetanilide precursor. The general workflow for this synthesis is depicted in the following diagram.
Caption: General synthetic workflow for ortho-trifluoromethoxylated anilines.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug design to enhance the pharmacological profiles of drug candidates.[5]
Key Advantages of the Trifluoromethoxy Group:
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This is a crucial factor for enhancing oral bioavailability and brain penetration of drug candidates.[6]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic cleavage, which can increase the metabolic stability of a drug. This leads to a longer half-life in the body, potentially allowing for less frequent dosing.[6]
-
Modulation of Physicochemical Properties: The high electronegativity of the trifluoromethoxy group can influence the acidity and basicity of nearby functional groups, which can in turn affect drug-receptor interactions and pharmacokinetic properties.
While specific biological activities or drug development projects involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, fluorinated anilines are key components in a range of pharmaceuticals.
The general logical workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing a novel chemical building block.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. Researchers synthesizing or using this compound are advised to perform their own analytical characterization to confirm its identity and purity. For reference, spectroscopic data for structurally similar compounds, such as 2-(Trifluoromethyl)aniline and various fluoro- and trifluoromethyl-substituted anilines, are available in public databases and can provide an indication of expected spectral features.[1][7][8][9][10][11]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising building block for the development of new pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethoxy substituents offers significant advantages in modulating the physicochemical and biological properties of larger molecules. While specific applications and detailed synthetic protocols for this particular compound are still emerging, the general methodologies and the known benefits of its structural features suggest a high potential for its use in innovative research and development endeavors.
References
- 1. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0 [sigmaaldrich.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Fluoro-3-(trifluoromethoxy)aniline (CAS No. 1159512-64-7), a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available data reveals a significant gap in quantitative solubility studies for this compound in common organic solvents. This document provides a consolidated overview of its known physicochemical properties alongside those of structurally similar molecules to offer qualitative solubility insights. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility using the shake-flask method is presented to empower researchers to generate the necessary data in-house. This guide is intended to be an essential resource for scientists working with this and similar fluorinated anilines.
Introduction
This compound is a fluorinated aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of both a fluoro and a trifluoromethoxy group on the aniline ring imparts unique electronic and lipophilic properties that are of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Understanding the solubility of this compound in various organic solvents is critical for its practical application in synthesis, purification, formulation, and analytical method development. However, a thorough search of scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound. This guide aims to bridge this knowledge gap by providing a comparative analysis of its properties and a robust experimental protocol for solubility determination.
Physicochemical Properties and Solubility Profile
While quantitative solubility data for this compound is not available, an examination of its physicochemical properties and those of its structural analogs can provide valuable qualitative insights into its expected solubility behavior. Generally, the presence of fluorinated groups tends to increase lipophilicity, suggesting a higher affinity for non-polar organic solvents.
The following table summarizes the key physicochemical properties of this compound and several related compounds. This comparative data can aid researchers in solvent selection for synthesis and purification processes.
Table 1: Comparative Physicochemical Properties of this compound and Structural Analogs
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)aniline | 2-(Trifluoromethoxy)aniline | 3-(Trifluoromethoxy)aniline |
| CAS Number | 1159512-64-7[1] | 123973-25-1 | 1535-75-7[2][3] | 1535-73-5[4] |
| Molecular Formula | C₇H₅F₄NO[1] | C₇H₅F₄N | C₇H₆F₃NO[2][3] | C₇H₆F₃NO[4] |
| Molecular Weight | 195.12 g/mol [1] | 179.11 g/mol | 177.12 g/mol [2] | 177.13 g/mol [3] |
| Boiling Point | 185.5 ± 35.0 °C at 760 mmHg | 189 °C (lit.)[5] | 61-63 °C at 15 mmHg (lit.)[2] | 61-63 °C at 15 mmHg[4] |
| Density | Not Available | 1.39 g/mL at 25 °C (lit.)[5] | 1.301 g/mL at 25 °C (lit.)[2] | 1.285 g/mL[4] |
| Refractive Index | Not Available | n20/D 1.462 (lit.)[5] | n20/D 1.461 (lit.)[2] | n20/D 1.452[4] |
| Form | Liquid | Liquid | Liquid[3] | Liquid |
Note: Data is sourced from publicly available information and may vary between suppliers.
Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., acetonitrile, dimethylformamide). Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) may be more limited. It is anticipated to have very low solubility in water.
Experimental Protocol for Thermodynamic Solubility Determination
The following section outlines a detailed, generalized protocol for the experimental determination of the thermodynamic solubility of this compound in organic solvents using the widely accepted shake-flask method.
Principle
The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg or better)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Autosampler vials
Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7) covering the expected solubility range.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached (e.g., 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove any undissolved solid.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.
-
-
Analytical Quantification:
-
Analyze the calibration standards and the diluted samples by HPLC under identical conditions.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Workflow Diagram
The logical flow of the experimental protocol for solubility determination is illustrated in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While there is a notable absence of publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides researchers with the necessary tools to address this gap. By presenting a comparative analysis of the physicochemical properties of this compound and its structural analogs, a qualitative understanding of its solubility profile can be inferred. More importantly, the detailed experimental protocol for the shake-flask method offers a clear and reliable pathway for determining the thermodynamic solubility in any solvent of interest. This information is crucial for the effective use of this compound in drug discovery and chemical development, enabling informed decisions regarding reaction conditions, purification strategies, and formulation development.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 1535-73-5 | 4656-3-03 | MDL MFCD00041511 | 3-(Trifluoromethoxy)aniline | SynQuest Laboratories [synquestlabs.com]
- 5. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-Fluoro-3-(trifluoromethoxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicting its electronic characteristics based on the known effects of its constituent functional groups—a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position of the aniline core. This guide also outlines detailed experimental and computational methodologies for the determination of its electronic properties, offering a roadmap for researchers. Furthermore, a proposed synthetic pathway and a logical workflow for its characterization are presented. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where an understanding of molecular electronic properties is crucial.
Introduction
This compound is an aromatic compound of interest in drug discovery and materials science due to the unique electronic modifications imparted by its substituents. The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing trifluoromethoxy group on the aniline ring is expected to significantly influence its chemical reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its electronic properties is therefore essential for its effective application.
Predicted Electronic Properties
The electronic properties of this compound are primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethoxy substituents. The following table summarizes the expected qualitative and quantitative effects on key electronic parameters.
| Electronic Property | Expected Effect | Rationale |
| Electron Density | Reduced on the aromatic ring | The strong inductive electron-withdrawing effects of the fluorine and trifluoromethoxy groups will decrease the overall electron density of the benzene ring. |
| Dipole Moment | Increased compared to aniline | The vector sum of the individual bond dipoles of the C-F, C-O, and C-N bonds will result in a significant net molecular dipole moment. |
| Ionization Potential | Increased compared to aniline | The electron-withdrawing nature of the substituents will make it more difficult to remove an electron from the highest occupied molecular orbital (HOMO). |
| Electron Affinity | Increased compared to aniline | The electron-withdrawing groups will stabilize the radical anion formed upon electron addition, leading to a higher electron affinity. |
| HOMO-LUMO Gap | Potentially altered | The relative energies of the HOMO and LUMO will be influenced by the substituents, which could lead to a shift in the absorption spectrum. |
| Basicity (pKa of conjugate acid) | Decreased compared to aniline | The electron-withdrawing substituents will reduce the electron density on the nitrogen atom, making it a weaker base. |
Synthesis and Characterization Workflow
A logical workflow for the synthesis and detailed characterization of this compound is essential for obtaining reliable data. The following diagram illustrates a proposed workflow.
Caption: Proposed workflow for the synthesis and electronic characterization.
Experimental Protocols
Synthesis of this compound
General Protocol Outline:
-
Preparation of the N-aryl hydroxylamine: The synthesis would likely begin with a commercially available substituted nitrobenzene. This starting material would be subjected to a selective reduction to the corresponding hydroxylamine.
-
O-Trifluoromethylation: The N-aryl hydroxylamine is then reacted with a trifluoromethylating agent, such as the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a suitable base and solvent.
-
Rearrangement: The resulting intermediate may undergo a rearrangement to yield the desired ortho-trifluoromethoxylated aniline.
-
Purification: The final product would be purified using standard techniques such as column chromatography, distillation, or recrystallization.
The following diagram illustrates a generalized synthetic pathway.
Caption: A generalized synthetic route to this compound.
Determination of Electronic Properties
This technique is used to determine the electronic absorption properties and estimate the HOMO-LUMO gap.
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and calibrate it with the solvent as a blank.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption band can be used to estimate the optical band gap (HOMO-LUMO gap) using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength at the absorption edge.
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials, which are related to the ionization potential and electron affinity.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Addition: Add a known concentration of this compound to the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between a suitable range to observe the oxidation and reduction peaks.
-
Analysis: The potential at the peak of the oxidation wave is related to the HOMO energy level, while the potential at the peak of the reduction wave is related to the LUMO energy level.
Computational Modeling
Computational chemistry provides a powerful tool for predicting and understanding the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Workflow:
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential, are then calculated.
The following diagram outlines the computational workflow.
Caption: A typical workflow for computational analysis of electronic properties.
Conclusion
While direct experimental data for this compound is currently scarce, this technical guide provides a solid foundation for its investigation. The predicted electronic properties, based on the known effects of its substituents, suggest a molecule with unique characteristics that could be advantageous in drug design and materials science. The outlined synthetic and analytical protocols offer a clear path for researchers to synthesize and thoroughly characterize this promising compound. Further experimental and computational studies are encouraged to validate the predictions made in this guide and to fully elucidate the electronic landscape of this compound.
Navigating the Thermal Landscape of 2-Fluoro-3-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethoxy)aniline is a fluorinated aromatic amine of increasing interest in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that are valuable in the design of novel bioactive molecules. However, a comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring safe handling, predicting shelf-life, and developing robust manufacturing processes.
This technical guide provides an overview of the known physical properties of this compound and its close structural analog, 2-fluoro-3-(trifluoromethyl)aniline. Due to a lack of specific experimental studies on the thermal decomposition of this compound in publicly available literature, this document also presents a proposed experimental workflow for its analysis and a hypothetical degradation pathway based on established chemical principles for similar compounds.
Physicochemical Properties
A summary of the available physical and chemical data for this compound and the related compound 2-fluoro-3-(trifluoromethyl)aniline is presented below. The comparison highlights the differences imparted by the trifluoromethoxy (-OCF3) versus the trifluoromethyl (-CF3) group.
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)aniline |
| CAS Number | 1159512-64-7 | 123973-25-1 |
| Molecular Formula | C7H5F4NO | C7H5F4N |
| Molecular Weight | 195.11 g/mol | 179.11 g/mol [1] |
| Boiling Point | 185.5 ± 35.0 °C at 760 mmHg | 189 °C (lit.)[1] |
| Density | Data not available | 1.39 g/mL at 25 °C (lit.)[1] |
| Flash Point | Data not available | 82 °C (179.6 °F) - closed cup[1] |
| Refractive Index | Data not available | n20/D 1.462 (lit.)[1] |
Proposed Experimental Protocol for Thermal Analysis
To rigorously determine the thermal stability and degradation products of this compound, a systematic experimental approach is required. The following protocol outlines a standard methodology using common analytical techniques.
Objective: To determine the onset of thermal decomposition, characterize mass loss as a function of temperature, and identify the resulting degradation products.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Monitor the heat flow to identify thermal events such as melting, boiling, and decomposition (exothermic or endothermic).
-
-
Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS):
-
Instrument: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer.
-
Procedure: Perform a TGA experiment under the conditions described above. The gaseous products evolved during decomposition are transferred via a heated transfer line to the GC-MS.
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating small, volatile, and potentially polar compounds (e.g., a DB-5ms).
-
Temperature Program: An appropriate temperature gradient to separate the evolved gases.
-
MS Detection: Scan a mass range of 10-300 amu to identify the chemical structures of the degradation products by comparing their mass spectra to a library (e.g., NIST).
-
-
The logical flow of this experimental protocol is visualized in the diagram below.
Hypothetical Thermal Degradation Pathway
While specific experimental data is absent, a plausible degradation pathway can be proposed based on the known chemistry of fluoroaromatic amines. Under thermal stress, the weakest bonds are expected to cleave first. The C-N bond and the C-O bond of the trifluoromethoxy group are likely points of initial fragmentation. Hazardous decomposition products for analogous compounds typically include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2]
The degradation is likely to proceed via a complex series of radical reactions, especially at high temperatures. A simplified, hypothetical pathway is outlined below:
-
Initial Fragmentation: The primary fragmentation could involve the cleavage of the aniline C-N bond or the trifluoromethoxy C-O bond, generating various radical species.
-
Radical Propagation: These initial radicals can abstract hydrogen or other atoms from intact molecules, leading to a chain reaction.
-
Formation of Stable Products: The radical fragments can recombine or further decompose to form smaller, more stable molecules. The presence of fluorine suggests that highly stable and corrosive hydrogen fluoride (HF) is a probable byproduct. The aromatic ring may fragment to produce smaller hydrocarbons, which can then be oxidized to CO and CO2 in the presence of air. The nitrogen atom is expected to form various nitrogen oxides (NOx).
This hypothetical pathway is visualized in the following diagram.
Conclusion and Recommendations
While the physicochemical data for this compound is limited, its structural similarity to other fluoroaromatic amines allows for informed predictions about its thermal behavior. The primary takeaway for researchers and drug development professionals is the likely release of hazardous gases, including hydrogen fluoride and nitrogen oxides, upon thermal decomposition.
It is strongly recommended that comprehensive thermal analysis, following the proposed experimental protocol, be conducted to establish a definitive thermal stability profile for this compound. This data will be invaluable for ensuring laboratory safety, designing stable formulations, and scaling up chemical syntheses. Until such data is available, appropriate precautions, including working in a well-ventilated fume hood and avoiding exposure to high temperatures, should be strictly observed.
References
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-Fluoro-3-(trifluoromethoxy)aniline, a key building block in modern medicinal chemistry and materials science. The strategic placement of the fluorine atom and the trifluoromethoxy group on the aniline scaffold imparts unique electronic properties that govern its reactivity and make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This document details the chemical properties, synthesis, and characteristic reactions of this compound, supported by experimental data and methodologies. Furthermore, it explores its application in drug discovery, particularly in the development of kinase inhibitors, and provides visual representations of relevant synthetic and logical pathways.
Chemical and Physical Properties
This compound is a substituted aniline derivative with the molecular formula C₇H₅F₄NO. The presence of both a fluorine atom and a trifluoromethoxy group significantly influences the electron density of the aromatic ring and the basicity of the amino group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)aniline[1][2] | 2-Methyl-3-(trifluoromethyl)aniline[3] | 2-(Trifluoromethoxy)aniline[4] |
| CAS Number | 1159512-64-7 | 123973-25-1 | 54396-44-0 | 1535-75-7 |
| Molecular Formula | C₇H₅F₄NO | C₇H₅F₄N | C₈H₈F₃N | C₇H₆F₃NO |
| Molecular Weight | 195.12 g/mol | 179.11 g/mol | 175.15 g/mol | 177.12 g/mol |
| Appearance | Not specified | Liquid[2] | Colorless to pale yellow liquid[3] | Clear colorless to yellow liquid[4] |
| Boiling Point | Not specified | 189 °C (lit.)[1][2] | 198–201 °C[3] | 61-63 °C (15 mmHg)[4] |
| Density | Not specified | 1.39 g/mL at 25 °C (lit.)[1][2] | 1.205 g/cm³ @ 25°C[3] | 1.301 g/cm³[4] |
| Refractive Index | Not specified | n20/D 1.462 (lit.)[1][2] | Not specified | 1.4614-1.4634[4] |
| Purity | Typically ≥98% | 97% or 99%[1][2] | ≥99.0% (GC)[3] | 98-99%[4] |
The trifluoromethoxy group is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen. The fluorine atom at the ortho position further modulates the electronic environment of the aromatic ring. These features are crucial in directing the regioselectivity of its reactions and in influencing the pharmacological properties of its derivatives.[5]
Synthesis
A plausible synthetic pathway adapted for this compound is outlined below.
Experimental Protocol (General for ortho-Trifluoromethoxylated Anilines)[7]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-acetyl-N-(2-fluorophenyl)hydroxylamine precursor (1.0 equiv), cesium carbonate (Cs₂CO₃, 0.1 equiv), and Togni's reagent II (1.2 equiv).
-
Add dry and degassed chloroform (CHCl₃) to achieve a 0.1 M concentration.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by flash column chromatography to yield the N-acetyl-N-(2-fluorophenyl)-O-trifluoromethoxyamine intermediate.
Step 2: Thermally Induced OCF₃ Migration and Deprotection
-
In a pressure vessel, dissolve the intermediate from Step 1 (1.0 equiv) in nitromethane (1.0 M).
-
Heat the reaction mixture to 120 °C and stir for 20 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
The resulting acetanilide is then subjected to standard acidic or basic hydrolysis to remove the acetyl protecting group.
-
Purify the final product, this compound, by flash column chromatography.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the activating amino group and the deactivating fluoro and trifluoromethoxy substituents.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and an ortho-, para-director. However, the strong electron-withdrawing effects of the fluorine and trifluoromethoxy groups deactivate the aromatic ring towards electrophilic attack compared to aniline. The substitution pattern will be a result of the combined directing effects of all three substituents. The positions ortho and para to the amino group (positions 4 and 6) are the most likely sites for electrophilic substitution.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with various electrophiles.
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides. This is often used as a protecting group strategy in multi-step syntheses.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups through Sandmeyer and related reactions.
Applications in Drug Discovery
Aniline derivatives containing trifluoromethyl and trifluoromethoxy groups are highly sought after in medicinal chemistry.[5] These moieties can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[5]
This compound and its close analogs are valuable building blocks in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
Role in Kinase Inhibitor Scaffolds
Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The aniline core can serve as a scaffold that presents key pharmacophoric features to interact with the kinase. The substituents on the aniline ring are crucial for achieving potency and selectivity. The 2-fluoro and 3-trifluoromethoxy groups can form specific interactions with amino acid residues in the ATP-binding site and can also modulate the overall physicochemical properties of the inhibitor to improve its drug-like characteristics.
Conclusion
This compound is a highly functionalized building block with a distinct reactivity profile shaped by its unique substitution pattern. Its utility in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, is well-recognized. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups, combined with the nucleophilicity of the amino group, allows for a range of chemical transformations. A deeper understanding of its reactivity is crucial for its effective application in the design and synthesis of next-generation pharmaceuticals and advanced materials. Further research into specific reaction kinetics and the exploration of its utility in novel synthetic methodologies will continue to expand its importance in the chemical sciences.
References
- 1. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 2. 2-フルオロ-3-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and safety information for 2-Fluoro-3-(trifluoromethoxy)aniline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2-Fluoro-3-(trifluoromethoxy)aniline and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound with CAS number 1805703-63-4 was not publicly available at the time of this writing. The information presented herein is intended for use by qualified professionals and should be supplemented with a thorough risk assessment before handling this chemical.
Executive Summary
This compound is an aromatic amine containing fluorine and a trifluoromethoxy group. While specific toxicological data for this compound is limited, information extrapolated from structurally similar chemicals suggests that it should be handled with caution. Key hazards associated with this class of compounds include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation. This guide summarizes the known hazard classifications, provides safety recommendations based on analogous compounds, and outlines general handling and emergency procedures.
Hazard Identification and Classification
Based on a chemical label for a compound identified as this compound (CAS: 1159512-64-7), the following GHS hazard statements apply[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications are consistent with the hazard profiles of numerous structurally similar fluoro- and trifluoromethoxy/trifluoromethyl-substituted anilines.
Comparative Toxicological Data of Structurally Similar Compounds
Due to the absence of specific quantitative toxicological data for this compound, the following table summarizes information from analogous compounds to provide a comparative overview. This data should be used for estimation and risk assessment purposes only.
| Compound Name | CAS Number | Acute Toxicity (Oral) | Acute Toxicity (Dermal) | Acute Toxicity (Inhalation) | Skin Irritation/Corrosion | Eye Irritation/Damage | Specific Target Organ Toxicity (Single Exposure) |
| 2,4-Difluoro-3-(trifluoromethyl)aniline | 123973-26-2 | Category 4 (H302)[2] | Category 4 (H312)[2] | Category 4 (H332)[2] | Category 2 (H315)[2] | Category 2 (H319)[2] | Category 3 (H335, Respiratory tract irritation)[2] |
| 2,3-Difluoro-4-(trifluoromethoxy)aniline | 107570-54-7 | Harmful if swallowed (H302)[3] | Toxic in contact with skin (H311)[3] | Harmful if inhaled (H332)[3] | Not Classified | Not Classified | Not Classified |
| 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9 | Not Classified | Not Classified | Not Classified | Category 2 (H315)[4] | Category 2 (H319)[4] | Not Classified |
| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | Not Classified | Not Classified | Not Classified | Category 2 (H315)[5] | Category 2 (H319)[5] | Category 3 (H335, Respiratory tract irritation)[5] |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | Category 3 (H301) | Category 2 (H310) | Not Classified | Category 2 (H315) | Category 1 (H318) | STOT RE 2 (H373)[6] |
| 2-(Trifluoromethoxy)aniline | 1535-75-7 | Category 4 (H302) | Category 4 (H312) | Category 4 (H332) | Category 2 (H315) | Category 2 (H319) | Category 3 (H335) |
| 3-Fluoro-5-(trifluoromethoxy)aniline | 1352999-96-2 | Category 4 (H302)[7] | Category 4 (H312)[7] | Category 4 (H332)[7] | Category 2 (H315)[7] | Category 2 (H319)[7] | Category 3 (H335)[7] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain. Standard methodologies, such as those outlined by the OECD for chemical safety testing, would be appropriate for determining specific endpoints like acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.
Safe Handling and Storage
5.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[2][5]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[5]
5.3. General Hygiene Practices
-
Avoid all personal contact, including inhalation.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Contaminated work clothing should be laundered separately before reuse.[2]
5.4. Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed when not in use.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures
6.1. First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
6.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[5]
-
Hazards from Combustion: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
6.3. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust or vapors and prevent contact with skin and eyes. Wear appropriate PPE.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, vermiculite) and collect for disposal in a suitable, labeled container.[3]
Visualized Safety Protocols
References
- 1. chemical-label.com [chemical-label.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)aniline: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The trifluoromethoxy group, in particular, can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering valuable insights for researchers engaged in the development of new pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1159512-64-7 | [1][2] |
| Molecular Formula | C₇H₅F₄NO | [1][2] |
| Molecular Weight | 195.12 g/mol | [1] |
| Boiling Point | 185.5 °C (at 760 mmHg) | [2] |
| Appearance | Colorless to light yellow to red clear liquid | |
| Purity | ≥ 98% | [1] |
Synthesis
Proposed Synthetic Pathway
A potential route to this compound could involve the O-trifluoromethylation of a suitable N-aryl-N-hydroxyacetamide precursor, followed by an intramolecular OCF₃ migration.
Figure 1. Proposed synthesis of this compound.
Experimental Protocols
Based on the generalized synthetic approach for ortho-trifluoromethoxylated anilines, the following is a detailed, albeit theoretical, experimental protocol for the synthesis of this compound.
Step 1: Synthesis of N-(2-Fluoro-3-acetylphenyl)-N-(trifluoromethoxy)acetamide (Intermediate)
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the starting material, 2-fluoro-3-hydroxyaminoacetophenone (1.0 eq), followed by cesium carbonate (Cs₂CO₃, 0.1 eq) and Togni Reagent II (1.2 eq).
-
Solvent Addition: Add anhydrous chloroform (CHCl₃) to the flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the intermediate, N-(2-fluoro-3-acetylphenyl)-N-(trifluoromethoxy)acetamide.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a pressure vessel, dissolve the intermediate from Step 1 (1.0 eq) in nitromethane (MeNO₂).
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., to 120 °C). Monitor the reaction for the intramolecular OCF₃ migration.
-
Hydrolysis: After the migration is complete, cool the reaction mixture and perform a hydrolysis step (e.g., using acidic or basic conditions) to cleave the acetyl and acetamide groups to yield the free aniline.
-
Work-up: After hydrolysis, neutralize the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.
Figure 2. General experimental workflow for the synthesis.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the characterization of structurally similar compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The -NH₂ protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon bearing the fluorine atom and the carbon bearing the trifluoromethoxy group would show characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group. The chemical shifts and coupling constants would be indicative of their chemical environment. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.12 g/mol ). Fragmentation patterns would be consistent with the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching. |
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of molecules. These groups can improve metabolic stability, binding affinity, and membrane permeability.[4] While specific signaling pathways involving this compound are not yet documented, its structural motifs are found in various biologically active compounds.
Aniline derivatives are key building blocks for a wide range of pharmaceuticals. For example, substituted anilines are precursors to kinase inhibitors, which are crucial in cancer therapy. The unique electronic properties of this compound make it an attractive starting material for the synthesis of novel inhibitors targeting various signaling pathways.
Figure 3. Potential role in modulating signaling pathways.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. While specific experimental details for its synthesis and full characterization data are not widely published, this guide provides a robust theoretical framework based on established synthetic methodologies for related compounds. The unique combination of fluorine and a trifluoromethoxy group on the aniline scaffold suggests that this compound will continue to be of interest to researchers aiming to develop next-generation therapeutics with enhanced properties. Further research is warranted to fully elucidate its synthetic accessibility and explore its potential in medicinal chemistry.
References
Commercial Suppliers and Technical Guide for 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Fluoro-3-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines key suppliers, their product specifications, and a conceptual framework for its application in synthetic chemistry.
Introduction
This compound, with CAS Number 1159512-64-7, is an aromatic amine containing both a fluorine atom and a trifluoromethoxy group. These substituents impart unique electronic properties and lipophilicity to the molecule, making it a valuable intermediate for the synthesis of complex organic molecules with potential biological activity. Its structural features are often sought after in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of lead compounds.
Commercial Availability
A number of chemical suppliers offer this compound in varying quantities and purities. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 1159512-64-7 | ≥95% | Inquire | Inquire |
| ChemUniverse | 1159512-64-7 | 98% | 1g | $68.00 |
| Bulk | Request Quote | |||
| P&S Chemicals | 1159512-64-7 | Inquire | Inquire | Request Quote |
| CRO SPLENDID LAB | 1159512-64-7 | Inquire | Inquire | Inquire |
| Biosynth | 1159512-64-7 | Inquire | 1g (Discontinued) | Inquire |
| SciSupplies | Not specified | 95.0% | 25g | €346.06 |
Conceptual Synthetic Workflow
This compound serves as a foundational scaffold in multi-step organic synthesis. Its primary amine group allows for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions. The following diagram illustrates a generalized workflow where this aniline derivative is utilized to synthesize more complex target molecules, such as potential drug candidates or agrochemicals.
Experimental Protocols
While specific, detailed experimental protocols for the direct use of this compound in drug development are often proprietary, a general procedure for its synthesis has been described in the scientific literature. The synthesis of ortho-trifluoromethoxylated aniline derivatives often involves a multi-step process. One reported method involves the treatment of a corresponding N-hydroxyacetamido precursor with a trifluoromethylating agent, such as a Togni reagent, followed by a rearrangement to yield the desired ortho-trifluoromethoxylated aniline.
A generalized experimental protocol for a reaction involving an aniline derivative like this compound, for instance in an acylation reaction, would typically involve the following steps:
-
Dissolution: The aniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to act as an acid scavenger.
-
Acylating Agent Addition: The acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the stirred solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the desired acylated product.
Researchers should consult relevant scientific literature for detailed protocols specific to their target molecules and reaction types.
Conclusion
This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a valuable tool for medicinal chemists and process development scientists to fine-tune the properties of target molecules. The information provided in this guide serves as a starting point for researchers to source this compound and to understand its role in synthetic strategies.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of bioactive molecules derived from 2-fluoro-3-(trifluoromethoxy)aniline and its close analogs. This valuable building block is instrumental in the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The inclusion of fluorine and a trifluoromethoxy group significantly enhances the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.
Introduction to this compound in Medicinal Chemistry
This compound is an aromatic amine that serves as a key starting material in the synthesis of a variety of bioactive compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring imparts unique electronic and lipophilic properties to the molecule. These properties are highly desirable in drug design as they can lead to improved potency, selectivity, and pharmacokinetic profiles of the final drug candidates.
The strategic placement of these fluorine-containing moieties can influence hydrogen bonding interactions with biological targets, modulate pKa, and block sites of metabolism, thereby increasing the in vivo half-life of the drug. Consequently, this aniline derivative is a valuable scaffold for the synthesis of a new generation of targeted therapeutics.
Synthesis of Purine-Based Kinase Inhibitors
A significant application of trifluoromethoxylated anilines is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections detail the synthesis and biological activity of a series of 2,6,9-trisubstituted purine derivatives, which have shown promising activity against oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD. The synthesis utilizes a key intermediate derived from 3-(trifluoromethoxy)aniline, a close structural analog of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-9-(cyclopropylmethyl)-N-(3-(trifluoromethoxy)phenyl)-9H-purin-6-amine (Intermediate 1)
This protocol describes the synthesis of a key purine intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine
-
3-(Trifluoromethoxy)aniline
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Microwave reactor vials
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
Procedure:
-
In a microwave reactor vial, combine 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine (1.0 eq), 3-(trifluoromethoxy)aniline (1.1 eq), and ethanol (5 mL).
-
Add triethylamine (2.0 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After cooling to room temperature, monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired product as a solid.
Protocol 2: Synthesis of Final 2,6,9-Trisubstituted Purine Derivatives
This protocol details the final diversification step, a Suzuki or Buchwald-Hartwig cross-coupling reaction, to introduce various substituents at the 2-position of the purine ring.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Appropriate boronic acid or amine (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add Intermediate 1 (1.0 eq), the desired boronic acid or amine, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 100-140°C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final purine derivative.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative synthesized purine derivatives against key oncogenic kinases.[1]
| Compound ID | Bcr-Abl (IC₅₀, nM) | BTK (IC₅₀, µM) | FLT3-ITD (IC₅₀, µM) |
| 4f | 70 | >10 | >10 |
| 5b | >10,000 | >10 | 0.38 |
| 5j | >10,000 | 0.41 | >10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the 2,6,9-trisubstituted purine kinase inhibitors.
Caption: General workflow for the synthesis and evaluation of purine-based kinase inhibitors.
Signaling Pathways
The synthesized purine derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival. The diagrams below illustrate the signaling pathways targeted by these inhibitors.
PI3K/AKT/mTOR Pathway
Many receptor tyrosine kinases (RTKs), including those indirectly affected by the synthesized inhibitors, signal through the PI3K/AKT/mTOR pathway to promote cell survival and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of purine derivatives.
Ras/Raf/MEK/ERK Pathway
This pathway is another critical downstream signaling cascade of many RTKs, regulating cell growth and differentiation.
Caption: The Ras/Raf/MEK/ERK signaling pathway targeted by kinase inhibitors.
Conclusion
This compound and its analogs are highly valuable building blocks in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors. The provided protocols and data demonstrate a viable pathway for the development of potent and selective inhibitors for therapeutic applications. The unique properties conferred by the fluorine and trifluoromethoxy substituents continue to make these anilines attractive starting materials for the discovery of next-generation targeted therapies.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex aromatic amines is a cornerstone of modern medicinal chemistry and materials science. Arylamines are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The unique electronic properties imparted by fluorine and trifluoromethoxy substituents make 2-fluoro-3-(trifluoromethoxy)aniline a valuable building block for the development of novel compounds with potentially enhanced metabolic stability, binding affinity, and bioavailability.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3][4][5][6] These methods offer a versatile and efficient means to derivatize aromatic systems under relatively mild conditions with high functional group tolerance.[3][5]
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The protocols are based on established methodologies for structurally related fluoroanilines and trifluoromethyl-substituted aromatics.[7][8][9]
Reaction Principles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl halide (or pseudohalide), forming a palladium(II) intermediate.[3]
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, an organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.[3] In the Buchwald-Hartwig amination, an amine coordinates to the palladium center and is subsequently deprotonated by a base to form a palladium amido complex.[2][10]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the desired product, regenerating the active palladium(0) catalyst.[3]
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.[10][11]
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-(trifluoromethoxy)aniline
This protocol describes a general procedure for the coupling of a halogenated derivative of this compound with an arylboronic acid.
Materials:
-
5-Bromo-2-fluoro-3-(trifluoromethoxy)aniline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-fluoro-3-(trifluoromethoxy)aniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with this compound
This protocol outlines a general method for the coupling of this compound with an aryl bromide.[2][12]
Materials:
-
This compound
-
Aryl bromide (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl bromide and this compound.
-
Seal the vessel and heat the mixture to 80-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Data Presentation
The following tables provide representative, hypothetical data for the cross-coupling reactions of this compound derivatives based on typical outcomes for similar substrates found in the literature.[9][13]
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-(trifluoromethoxy)aniline with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 3-Cyanophenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 78 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 20 | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 20 | 90 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 100 | 22 | 76 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Dioxane | 110 | 24 | 85 |
Mandatory Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds using 2-fluoro-3-(trifluoromethoxy)aniline, a weakly nucleophilic amine. Due to the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents, this aniline exhibits reduced reactivity, necessitating the use of robust coupling protocols to achieve efficient amide bond formation. The following sections detail several effective methods, including the use of modern coupling reagents and the classical acyl chloride approach.
Introduction to Amide Bond Formation with Electron-Deficient Anilines
The synthesis of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. However, the coupling of electron-deficient anilines, such as this compound, presents a significant challenge due to the decreased nucleophilicity of the amino group. Standard amide coupling conditions are often sluggish and result in low yields. To overcome this, more potent activating agents and optimized reaction conditions are required to facilitate the formation of the desired amide products in high yields. This document outlines four reliable protocols for this transformation.
Recommended Amide Coupling Protocols
Several methods have been developed for the efficient coupling of sterically hindered and electron-deficient amines. Below are detailed protocols for four recommended methods for the synthesis of amides from this compound.
Protocol 1: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and high efficiency, particularly with challenging substrates. It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the weakly nucleophilic aniline.
Experimental Protocol:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) is added a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
HATU (1.1-1.2 eq.) is added to the mixture, and it is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
A solution of this compound (1.0-1.2 eq.) in the same solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-24 hours).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt Coupling with DMAP Additive
The use of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a classic method for amide bond formation. For electron-deficient anilines, the addition of a catalytic or stoichiometric amount of DMAP (4-dimethylaminopyridine) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[1]
Experimental Protocol:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., MeCN, DCM, or DMF) are added this compound (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).
-
DMAP (0.1-1.0 eq.) and a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq.) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-48 hours, with progress monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification of the crude product is achieved by flash column chromatography.
Protocol 3: T3P® Mediated Amide Coupling
T3P® (n-propanephosphonic acid anhydride) is a versatile and powerful coupling reagent that is known for its high reactivity, low epimerization, and ease of workup, as the byproducts are water-soluble. It is particularly effective for coupling challenging substrates, including electron-deficient anilines.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., ethyl acetate, THF, or MeCN) is added a base, typically pyridine or DIPEA (3.0-4.0 eq.).
-
The mixture is cooled to 0 °C, and T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude amide is purified by flash column chromatography.
Protocol 4: Acyl Chloride Method
The reaction of an acyl chloride with an amine is a classical and highly effective method for forming amides. This approach is often successful for unreactive anilines as acyl chlorides are highly electrophilic. The acyl chloride can be prepared from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
Step A: Formation of the Acyl Chloride
-
To the carboxylic acid (1.0 eq.) is added thionyl chloride (2.0-5.0 eq.) or oxalyl chloride (1.5-2.0 eq.) in an anhydrous solvent (e.g., DCM or toluene) with a catalytic amount of DMF (1-2 drops).
-
The mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases (typically 1-4 hours).
-
The excess thionyl chloride or oxalyl chloride and solvent are carefully removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step B: Amide Formation
-
The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF, or toluene).
-
The solution is cooled to 0 °C, and a solution of this compound (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) (2.0-3.0 eq.) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (typically 1-12 hours), as monitored by TLC or LC-MS.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The final product is purified by flash column chromatography.
Data Presentation: Comparison of Coupling Protocols
The following table summarizes the typical reaction conditions and expected outcomes for the different amide bond formation protocols with electron-deficient anilines. Yields are indicative and will vary depending on the specific carboxylic acid substrate.
| Protocol | Coupling Reagent | Additives | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| 1 | HATU | - | DIPEA | DMF, MeCN | Room Temp | 2-24 | Good to Excellent |
| 2 | EDC·HCl | HOBt, DMAP | DIPEA, TEA | MeCN, DCM | Room Temp | 12-48 | Moderate to Good |
| 3 | T3P® | - | Pyridine, DIPEA | EtOAc, THF | 0 to Room Temp | 2-16 | Good to Excellent |
| 4 | Acyl Chloride | - | TEA, Pyridine | DCM, Toluene | 0 to Room Temp | 1-12 | Good to Excellent |
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the described amide bond formation protocols.
Caption: Workflow for HATU Mediated Amide Coupling.
Caption: Workflow for EDC/HOBt/DMAP Mediated Amide Coupling.
Caption: Workflow for T3P® Mediated Amide Coupling.
Caption: Workflow for Amide Formation via the Acyl Chloride Method.
References
Synthesis of Heterocyclic Compounds from 2-Fluoro-3-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-3-(trifluoromethoxy)aniline as a key starting material. The incorporation of both fluorine and a trifluoromethoxy group into heterocyclic scaffolds is of significant interest in medicinal chemistry, as these moieties can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below are based on established synthetic methodologies for anilines and have been adapted for this specific fluorinated precursor.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems, including quinolines, benzimidazoles, and quinazolines. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents can influence the reactivity of the aniline and the properties of the resulting heterocyclic products. These fluorinated heterocycles are valuable scaffolds in drug discovery and materials science.
I. Synthesis of Fluorinated Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological activities. Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses can be adapted for the preparation of quinolines from this compound.
Application Note:
The synthesis of quinolines from this compound provides access to novel fluorinated analogs of bioactive molecules. The position of the fluorine and trifluoromethoxy groups on the resulting quinoline ring can be predicted based on the chosen synthetic route and reaction partners. These compounds are of interest for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Experimental Protocols:
1. Skraup Synthesis of 8-Fluoro-7-(trifluoromethoxy)quinoline
This protocol describes the synthesis of 8-Fluoro-7-(trifluoromethoxy)quinoline via the Skraup reaction, which involves the reaction of the aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.
-
Reaction Scheme:
Caption: Skraup synthesis of 8-Fluoro-7-(trifluoromethoxy)quinoline.
-
Methodology:
-
To a mixture of this compound (1.0 eq) and nitrobenzene (1.2 eq), cautiously add concentrated sulfuric acid (3.0 eq).
-
Add glycerol (3.0 eq) to the mixture with stirring.
-
Heat the reaction mixture to 120-130°C for 4-6 hours. The reaction is exothermic and should be carefully controlled.
-
Cool the mixture to room temperature and pour it into a large volume of water.
-
Make the solution alkaline by the addition of sodium hydroxide solution.
-
Remove the unreacted nitrobenzene by steam distillation.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Doebner-von Miller Synthesis of 2-Methyl-8-fluoro-7-(trifluoromethoxy)quinoline
This method utilizes an α,β-unsaturated aldehyde, such as crotonaldehyde, to generate a substituted quinoline.
-
Reaction Scheme:
Caption: Doebner-von Miller synthesis of a substituted quinoline.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.
-
Add crotonaldehyde (2.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture under reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
-
3. Combes Synthesis of 2,4-Dimethyl-8-fluoro-7-(trifluoromethoxy)quinoline
This protocol involves the reaction of the aniline with a β-diketone, such as acetylacetone.
-
Reaction Scheme:
Caption: Combes synthesis of a disubstituted quinoline.
-
Methodology:
-
Add this compound (1.0 eq) to acetylacetone (1.1 eq) and stir at room temperature for 30 minutes.
-
Slowly add concentrated sulfuric acid to the mixture, keeping the temperature below 20°C.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Pour the cooled mixture onto crushed ice and neutralize with aqueous ammonia.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
-
Quantitative Data Summary (Hypothetical Yields):
| Synthesis Method | Heterocyclic Product | Hypothetical Yield (%) |
| Skraup Synthesis | 8-Fluoro-7-(trifluoromethoxy)quinoline | 40-50 |
| Doebner-von Miller | 2-Methyl-8-fluoro-7-(trifluoromethoxy)quinoline | 50-60 |
| Combes Synthesis | 2,4-Dimethyl-8-fluoro-7-(trifluoromethoxy)quinoline | 65-75 |
Note: The yields are hypothetical and based on reactions with similarly substituted anilines. Actual yields may vary.
II. Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. They are typically synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. As this compound is not a diamine, a preliminary step to introduce a second amino group is required. However, for the purpose of this protocol, we will assume a hypothetical precursor, 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine.
Application Note:
Fluorinated benzimidazoles are valuable in drug discovery, with applications as antimicrobial, antiviral, and anticancer agents. The electronic properties of the fluoro and trifluoromethoxy groups can modulate the pKa of the benzimidazole nitrogen atoms, influencing their ability to participate in hydrogen bonding and other intermolecular interactions.
Experimental Protocol: Phillips Synthesis of 2-Substituted-7-fluoro-6-(trifluoromethoxy)benzimidazoles
-
Reaction Scheme:
Caption: Phillips synthesis of substituted benzimidazoles.
-
Methodology:
-
A mixture of 4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in 4N hydrochloric acid is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature.
-
The solution is neutralized with aqueous ammonium hydroxide, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.
-
Quantitative Data Summary (Hypothetical Yields):
| Carboxylic Acid (R-COOH) | Heterocyclic Product | Hypothetical Yield (%) |
| Formic Acid | 7-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole | 70-80 |
| Acetic Acid | 2-Methyl-7-fluoro-6-(trifluoromethoxy)-1H-benzimidazole | 75-85 |
| Benzoic Acid | 2-Phenyl-7-fluoro-6-(trifluoromethoxy)-1H-benzimidazole | 65-75 |
Note: The yields are hypothetical and based on reactions with other substituted o-phenylenediamines.
III. Synthesis of Fluorinated Quinazolines
Quinazolines and their derivatives are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. A common route to quinazolinones involves the reaction of an anthranilic acid derivative with an amide. This protocol will assume the availability of 2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid.
Application Note:
The synthesis of fluorinated quinazolinones from the corresponding anthranilic acid provides a direct route to compounds with potential therapeutic applications. The substituents on the quinazolinone ring can be readily varied to explore structure-activity relationships.
Experimental Protocol: Synthesis of 6-Fluoro-5-(trifluoromethoxy)quinazolin-4(3H)-one
-
Reaction Scheme:
-
Methodology:
-
A mixture of 2-amino-3-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) and formamide (10 eq) is heated at 150-160°C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
-
Quantitative Data Summary (Hypothetical Yields):
Reactant Heterocyclic Product Hypothetical Yield (%) Formamide 6-Fluoro-5-(trifluoromethoxy)quinazolin-4(3H)-one 60-70
Note: The yield is hypothetical and based on analogous reactions.
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of the described heterocyclic cores from a substituted aniline precursor.
Caption: General workflow for heterocyclic synthesis.
Application Notes and Protocols: The Role of 2-Fluoro-3-(trifluoromethoxy)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-containing motifs are integral to modern medicinal chemistry, with the trifluoromethoxy (-OCF3) group being of particular interest. This functional group can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and modulating electronic properties, which can lead to improved binding affinity and cellular permeability.[1][2] While specific data on 2-Fluoro-3-(trifluoromethoxy)aniline is not extensively available in the public domain, its structural features—a fluoro group and a trifluoromethoxy group on an aniline scaffold—suggest its potential as a valuable building block in the synthesis of novel therapeutics. This document provides an overview of the potential applications of this and related compounds, along with a representative synthetic protocol for a trifluoromethoxylated aniline derivative.
The strategic incorporation of fluorine atoms and fluorine-containing groups has become a cornerstone of modern drug discovery.[2] The trifluoromethoxy group, in particular, is an electron-withdrawing substituent that offers several advantages when incorporated into organic molecules.[2] It is generally resistant to metabolic breakdown, which can lead to longer half-lives for drug candidates.[2]
Physicochemical Properties of Trifluoromethyl and Trifluoromethoxy Groups
The unique properties of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups make them valuable in drug design. A summary of their key characteristics is presented below.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Significance in Medicinal Chemistry |
| Hansch Lipophilicity Parameter (π) | +0.88[1] | +1.04[3] | Enhances membrane permeability and can improve oral bioavailability.[1][2] |
| Electronic Effect | Strong electron-withdrawing[4] | Strong electron-withdrawing[2] | Modulates pKa of nearby functional groups, affecting drug-receptor interactions. |
| Metabolic Stability | High[1] | High[2] | Increases drug half-life by blocking metabolic hotspots.[1][2] |
| Steric Similarity | Bioisostere for chlorine[1] | Can serve as a bioisostere for other functional groups.[2] | Allows for fine-tuning of molecular properties without drastic changes in shape.[2] |
Potential Applications in Medicinal Chemistry
Aniline derivatives are common starting materials for the synthesis of a wide range of biologically active compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring of this compound suggests its utility in the development of:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors incorporate fluorine-containing moieties to enhance binding affinity and selectivity.[5][6] For instance, the trifluoromethyl group in the kinase inhibitor nilotinib contributes to hydrophobic interactions within the kinase binding site.[5] The electronic properties of the fluoro and trifluoromethoxy groups in the target compound could be leveraged to design potent and selective kinase inhibitors for oncology or inflammatory diseases.
-
CNS-Active Compounds: The increased lipophilicity imparted by the trifluoromethoxy group can facilitate penetration of the blood-brain barrier, a critical property for drugs targeting the central nervous system.[1]
-
Antimicrobial Agents: The introduction of a trifluoromethyl group has been shown to significantly increase the anti-mycobacterial activity of quinoxaline 1,4-dioxide derivatives.[7] This suggests that aniline derivatives with similar fluorinated groups could be valuable in the development of new antimicrobial drugs.
Experimental Protocols
Representative Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
This protocol describes a two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxyacetamide derivatives followed by an intramolecular OCF3 migration.[3][8]
Step 1: O-Trifluoromethylation of a N-Aryl-N-hydroxyacetamide Derivative
-
To a solution of the N-aryl-N-hydroxyacetamide (1.0 equiv) in chloroform (0.1 M), add cesium carbonate (Cs2CO3, 0.1 equiv).
-
To this suspension, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Intramolecular OCF3 Migration
-
In a pressure vessel, dissolve the N-(trifluoromethoxy)acetamido intermediate (1.0 equiv) in nitromethane (1.0 M).
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Stir the mixture for the specified time (e.g., 20 hours) behind a safety shield. Caution: Impure nitromethane can be explosive at high temperatures.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final ortho-trifluoromethoxylated aniline derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.
Caption: General workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Signaling Pathway Diagram (Hypothetical)
Given the potential of this compound derivatives as kinase inhibitors, a hypothetical signaling pathway that such a compound might target is the Raf/MEK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by a derivative.
Conclusion
While direct experimental data on this compound is limited, the known impact of its constituent functional groups in medicinal chemistry strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The provided synthetic protocol offers a practical approach for accessing related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 7. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Fluorinated Anilines in Agrochemical Synthesis: A Focus on 2-Fluoro-3-(trifluoromethoxy)aniline and Related Compounds
Introduction
The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), is a well-established strategy in modern agrochemical design to enhance the efficacy and metabolic stability of active ingredients.[1][2] Molecules bearing the trifluoromethoxy group, in particular, often exhibit desirable pharmacological and biological properties due to the unique combination of high electronegativity and lipophilicity this group imparts.[3] 2-Fluoro-3-(trifluoromethoxy)aniline, a fluorinated aromatic amine, represents a key building block for the synthesis of novel crop protection agents. While specific data on the direct application of this compound is limited in publicly available literature, the broader class of trifluoromethoxylated and trifluoromethylated anilines serves as a valuable proxy for understanding its potential in agrochemical synthesis. These intermediates are critical for developing advanced herbicides, fungicides, and insecticides with improved performance characteristics.[4][5][6]
Synthetic Utility and Applications
Fluorinated anilines are versatile intermediates in the synthesis of a wide range of agrochemicals. The presence of the trifluoromethoxy or trifluoromethyl group can significantly influence the biological activity, environmental persistence, and target specificity of the final product.[4] For instance, 2-Methyl-3-(trifluoromethyl)aniline is a crucial precursor in the development of next-generation fungicides and insecticides.[4] The strategic incorporation of fluorine can lead to enhanced binding affinity to target enzymes and improved metabolic stability, resulting in lower application rates and a more favorable environmental profile.[4][7]
The trifluoromethoxy group, as would be found in this compound, is particularly noted for enhancing the lipophilicity of a molecule, which can improve its penetration through the waxy cuticles of plants or the exoskeletons of insects.[5] This leads to increased bioavailability and overall effectiveness of the agrochemical.
Table 1: Examples of Agrochemicals Synthesized from Fluorinated Aniline Derivatives
| Precursor Compound | Agrochemical Class | Example Application/Target | Reference |
| 2-Methyl-3-(trifluoromethyl)aniline | Fungicide | Control of resistant pathogen strains | [4] |
| 2-Methyl-3-(trifluoromethyl)aniline | Insecticide | Enhanced target specificity | [4] |
| 3-(Trifluoromethoxy)aniline | Herbicide, Pesticide | Advanced crop protection agents | [5] |
| 2-Fluoro-3-methylaniline | Herbicide, Insecticide | Improved crop yield and pest resistance | [6] |
| 4-(trifluoromethoxy)aniline | Insecticide (Flometoquin intermediate) | Synthesis of quinoline-based insecticides | [8] |
Experimental Protocols
Protocol: Synthesis of a Trifluoromethoxylated N-Aryl Compound
This protocol describes a two-step process involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by an intramolecular OCF3 migration to yield the ortho-trifluoromethoxylated aniline derivative.
Step 1: O-Trifluoromethylation
-
To a solution of the starting N-aryl-N-hydroxyacetamide (1.0 equiv) in a suitable solvent (e.g., chloroform), add a catalytic amount of a base such as cesium carbonate (Cs2CO3).
-
To this mixture, add a trifluoromethylating agent like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 equiv).[9]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically filtered and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: OCF3 Migration
-
Dissolve the purified intermediate from Step 1 in a high-boiling point solvent such as nitromethane.
-
Heat the reaction mixture to 120 °C in a sealed vessel.[3]
-
Maintain the temperature and stir for several hours until the rearrangement is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final ortho-trifluoromethoxylated aniline derivative.
Table 2: Representative Reaction Parameters
| Parameter | Value | Reference |
| Solvent (Step 1) | Chloroform | [9] |
| Base (Step 1) | Cesium Carbonate (catalytic) | [9] |
| Trifluoromethylating Agent | Togni Reagent II | [9] |
| Temperature (Step 1) | Room Temperature | [9] |
| Solvent (Step 2) | Nitromethane | [3] |
| Temperature (Step 2) | 120 °C | [3] |
| Typical Yield | 85-95% (over two steps) |
Diagrams
Caption: General workflow for agrochemical synthesis using a fluorinated aniline.
This compound and its structural analogs are highly valuable building blocks in the synthesis of modern agrochemicals. The strategic incorporation of the fluoro- and trifluoromethoxy- moieties can lead to the development of more potent, selective, and environmentally benign crop protection solutions. The synthetic protocols and workflows derived from related compounds provide a strong foundation for researchers and scientists in the field of drug and agrochemical development to explore the full potential of this class of fluorinated anilines. Further research into the specific applications of this compound is warranted to uncover novel active ingredients that can address the growing challenges in global agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tuodaindus.com [tuodaindus.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the potential reactions of 2-fluoro-3-(trifluoromethoxy)aniline with electrophiles. Due to the absence of specific literature on this particular substituted aniline, this note combines established principles of electrophilic aromatic substitution with generalized protocols adapted from reactions on analogous compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Predicted Reactivity and Regioselectivity
The reaction of this compound in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the amino (-NH₂), fluoro (-F), and trifluoromethoxy (-OCF₃) groups. Understanding these effects is crucial for predicting the regiochemical outcome of reactions.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.
-
Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron-withdrawing effect, they are ortho, para-directing because of their ability to donate a lone pair via resonance.[1]
-
Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating and a meta-director. The potent electron-withdrawing inductive effect of the three fluorine atoms dominates, pulling electron density out of the ring and destabilizing the intermediates required for ortho and para substitution.[2]
Cumulative Effect:
The directing influences of these groups on the available positions (C4, C5, C6) of the aniline ring are as follows:
-
C4-position: para to the -NH₂ group (strongly favored), meta to the -F group (disfavored), and ortho to the -OCF₃ group (disfavored).
-
C5-position: meta to the -NH₂ group (strongly disfavored), para to the -F group (favored), and meta to the -OCF₃ group (favored).
-
C6-position: ortho to the -NH₂ group (favored), ortho to the -F group (disfavored due to sterics, but electronically possible), and para to the -OCF₃ group (disfavored).
Given that the amino group is the most powerful activating director, electrophilic substitution is most likely to occur at the positions it most strongly activates, primarily the para position (C4) and to a lesser extent the ortho position (C6). However, the deactivating nature of the -F and -OCF₃ groups suggests that forcing conditions may be necessary. The C4 position is the most probable site of substitution, being strongly activated by the amino group and not in immediate proximity to the sterically hindering fluoro group.
Mandatory Visualizations
The following diagrams illustrate the predicted reactivity and a suggested experimental approach.
Caption: Predicted regioselectivity for electrophilic attack.
Caption: A logical workflow for investigating electrophilic reactions.
Data Presentation: Reactions of Analogous Anilines
Specific quantitative data for the target molecule is unavailable. The following table summarizes representative results for the N-acylation of various other anilines to provide context for typical reaction conditions and yields.
| Aniline Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |
| Aniline | Acetyl Chloride | K₂CO₃ / TBAB | DMF | 10-15 | 95 | [3] |
| 4-Chloroaniline | Acetyl Chloride | K₂CO₃ / TBAB | DMF | 10-15 | 96 | [3] |
| 4-Nitroaniline | Acetyl Chloride | K₂CO₃ / TBAB | DMF | 10-15 | 94 | [3] |
| Aniline | Acetic Anhydride | Sodium Acetate | Water | - | High | [4] |
Experimental Protocols (Generalized)
Caution: These are generalized protocols and must be adapted and optimized for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acetylation for Amino Group Protection
Acetylation is often employed to reduce the high reactivity of the amino group, preventing side reactions and improving selectivity during subsequent electrophilic substitution.[4][5]
Materials:
-
Substituted Aniline (1.0 eq.)
-
Acetic Anhydride (1.1 eq.)
-
Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a fume hood, dissolve the aniline (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).
-
To this solution, add acetic anhydride dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be purified further by recrystallization if necessary.[4][6]
Protocol 2: Electrophilic Bromination (Model)
This protocol describes a method for brominating an aniline derivative. For a highly activated system, polybromination can be a significant side reaction.[6] Performing the reaction on the N-acetylated product from Protocol 1 is recommended to favor monobromination, primarily at the para position.
Materials:
-
N-Acetylated Aniline (from Protocol 1) (1.0 eq.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the dried N-acetylated aniline (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it provides two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring for 1-2 hours or until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water to precipitate the crude bromoacetanilide.
-
Collect the solid by vacuum filtration, wash with water, and dry.[6]
Protocol 3: Deprotection of the Acetyl Group
To restore the amino functionality after electrophilic substitution, the acetyl group can be removed by acid or base hydrolysis.
Materials:
-
Bromoacetanilide (from Protocol 2)
-
Concentrated Hydrochloric Acid or Sodium Hydroxide solution
-
Water
Procedure (Acid Hydrolysis):
-
Place the bromoacetanilide product in a round-bottom flask.
-
Add a mixture of water and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the bromoaniline product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[6]
Applications in Drug Development
Fluorinated anilines are critical building blocks in medicinal chemistry. The incorporation of fluorine-containing groups like -F and -OCF₃ can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[7][8][9][10] The trifluoromethoxy group, in particular, is valued for its ability to increase lipophilicity, a key factor in pharmacokinetics.[2][11] The products derived from the electrophilic substitution of this compound could serve as valuable intermediates for the synthesis of novel bioactive molecules in oncology, neuroscience, and infectious disease research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring imparts unique electronic properties and can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and lipophilicity. The derivatization of the primary amino group is a key strategy for introducing molecular diversity and synthesizing novel compounds with potential biological activity or specific material characteristics.
These application notes provide detailed protocols for three common and versatile derivatization reactions of the amino group of this compound: acylation, sulfonylation, and reductive amination. The protocols are based on established methodologies for structurally similar anilines, providing a strong foundation for successful synthesis.
Reactivity Considerations
The presence of the ortho-fluoro and meta-trifluoromethoxy substituents, both of which are electron-withdrawing, decreases the nucleophilicity of the amino group in this compound compared to aniline itself. This reduced reactivity should be taken into account when selecting reaction conditions. For instance, more forcing conditions, such as the use of a stronger base or higher temperatures, may be necessary to achieve high yields in acylation and sulfonylation reactions. Similarly, for reductive amination, the choice of an appropriate reducing agent and acidic catalyst is crucial for efficient imine formation and subsequent reduction.
Derivatization Protocols
Acylation: Synthesis of Amides
Acylation of the amino group to form an amide linkage is a fundamental transformation in organic synthesis, often used to introduce a wide variety of substituents.
Experimental Protocol: General Procedure for the Acylation of this compound
This protocol is adapted from the acylation of o-trifluoromethyl aniline.[1]
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) and a tertiary amine base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add the desired acyl chloride (1.05 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(2-fluoro-3-(trifluoromethoxy)phenyl)amide.
Quantitative Data for Acylation of a Structurally Similar Aniline
The following data is for the acylation of o-trifluoromethyl aniline with phenylacetyl chloride.[1]
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| o-Trifluoromethyl aniline | Phenylacetyl chloride | Triethylamine | Benzene | N-(2-trifluoromethylphenyl)-benzeneacetamide | 74% (calculated from reported masses) |
Experimental Workflow for Acylation
Caption: Workflow for the acylation of this compound.
Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key component in many pharmaceutical agents. Sulfonylation of this compound provides access to a diverse range of sulfonamide derivatives.
Experimental Protocol: General Procedure for the Sulfonylation of this compound
This protocol is a general method based on standard procedures for the sulfonylation of anilines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as pyridine or THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with dilute HCl to remove excess pyridine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.
Quantitative Data for Sulfonylation of a Structurally Similar Aniline
Due to the lack of direct data, representative yields for the sulfonylation of anilines generally range from moderate to high, depending on the specific substrates and conditions used.
| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield Range |
| Substituted Aniline | Benzenesulfonyl chloride | Pyridine | N-Arylbenzenesulfonamide | 60-95% |
Experimental Workflow for Sulfonylation
Caption: Workflow for the sulfonylation of this compound.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds.
Experimental Protocol: General Procedure for the Reductive Amination of this compound
This protocol is adapted from a procedure for the reductive amination of electron-deficient anilines, including 2-fluoro-5-(trifluoromethyl)aniline.[2]
-
Imine Formation: In a suitable flask, combine this compound (1.0 eq.), an aldehyde or ketone (1.1 eq.), and a catalytic amount of an acid such as acetic acid in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The removal of water using a Dean-Stark apparatus or molecular sieves can improve the yield of the imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a suitable reducing agent. For electron-deficient anilines, sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective. Add the reducing agent portion-wise and then allow the reaction to stir at room temperature for 2-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired secondary amine can be purified by column chromatography.
Quantitative Data for Reductive Amination of a Structurally Similar Aniline
The following data is for the reductive amination of 2-fluoro-5-(trifluoromethyl)aniline with cyclohexanone.[2]
| Aniline | Carbonyl Compound | Reducing Agent/Acid | Solvent | Product | Yield |
| 2-Fluoro-5-(trifluoromethyl)aniline | Cyclohexanone | BH₃·THF/AcOH | CH₂Cl₂ | N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline | 71% |
Experimental Workflow for Reductive Amination
References
Application Notes and Protocols: 2-Fluoro-3-(trifluoromethoxy)aniline as a Versatile Building Block for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties into small molecules is a widely adopted strategy to enhance pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to improve metabolic stability, increase lipophilicity, and modulate pKa, thereby positively influencing a compound's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-3-(trifluoromethoxy)aniline is a valuable building block that combines the benefits of both a fluorine atom and a trifluoromethoxy group, making it an attractive starting material for the generation of diverse compound libraries in parallel synthesis. Its unique substitution pattern offers opportunities for creating novel chemical entities with potential therapeutic applications.
These application notes provide an overview of the utility of this compound in parallel synthesis and offer detailed protocols for key chemical transformations amenable to high-throughput library production.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and for computational modeling in drug design.
| Property | Value | Reference |
| CAS Number | 1159512-64-7 | [1] |
| Molecular Formula | C₇H₅F₄NO | [1] |
| Molecular Weight | 195.12 g/mol | [1] |
| Boiling Point | 185.5 ± 35.0 °C at 760 mmHg | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
Applications in Parallel Synthesis
This compound is an ideal building block for parallel synthesis due to its reactive amino group, which can readily participate in a variety of robust chemical reactions suitable for library generation. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the reactivity of the aniline, a factor to be considered in reaction optimization. Two key reactions that are well-suited for creating diverse libraries from this building block are the Ugi four-component reaction (U-4CR) and the Buchwald-Hartwig amination.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex, peptide-like molecules from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[3] By varying each of these components, vast and diverse chemical libraries can be generated in a single step. This compound can serve as the amine component in the Ugi reaction, introducing its unique fluoro- and trifluoromethoxy-phenyl scaffold into the final products.
Experimental Protocols
Protocol 1: General Procedure for a Parallel Ugi Four-Component Reaction
This protocol describes a general method for performing the Ugi reaction in a 96-well plate format for parallel synthesis.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde, furfural)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, Boc-glycine)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Methanol (MeOH), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of this compound in anhydrous MeOH.
-
Prepare 1.0 M stock solutions of each aldehyde, carboxylic acid, and isocyanide in anhydrous MeOH in separate plates or vials.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 100 µL of the 1.0 M this compound solution (0.1 mmol).
-
Add 100 µL of a 1.0 M aldehyde stock solution (0.1 mmol) to each well, varying the aldehyde across the plate.
-
Add 100 µL of a 1.0 M carboxylic acid stock solution (0.1 mmol) to each well, varying the acid across the plate.
-
Add 100 µL of a 1.0 M isocyanide stock solution (0.1 mmol) to each well, varying the isocyanide across the plate.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block securely with a sealing mat.
-
Shake the reaction block at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent can be removed in vacuo using a parallel evaporator.
-
The resulting crude products can be purified by parallel preparative HPLC-MS.
-
Expected Yields: Yields for Ugi reactions can vary significantly depending on the specific combination of reactants. Typical yields can range from 30% to 80%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[4] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization and library synthesis. This compound can be coupled with a library of aryl halides or triflates to generate a diverse set of diarylamines.
Protocol 2: General Procedure for Parallel Buchwald-Hartwig Amination
This protocol provides a general method for performing the Buchwald-Hartwig amination in parallel using a multi-well reaction block.
Materials:
-
This compound
-
A diverse set of aryl bromides or chlorides
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable pre-formed catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tubes or a glovebox
-
Multi-well reaction block with reflux condenser and magnetic stirring
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to each well of the reaction block.
-
Add the base (1.5-2.0 equivalents) to each well.
-
Add the aryl halide (1.0 equivalent) to each well, with different aryl halides distributed across the plate.
-
Add this compound (1.2 equivalents) to each well.
-
Add the anhydrous solvent to each well to achieve a final concentration of 0.1-0.5 M.
-
-
Reaction Execution:
-
Seal the reaction block and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate) using a liquid-liquid extraction workflow amenable to parallel processing.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude products using parallel flash chromatography or preparative HPLC-MS.
-
Expected Yields: Yields for the Buchwald-Hartwig amination are generally good to excellent, often ranging from 60% to 95%, depending on the substrates and reaction conditions.
Data Presentation
The following tables illustrate hypothetical outcomes for the parallel synthesis of a small library using this compound.
Table 1: Representative Library from Ugi Four-Component Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | t-Butyl isocyanide | Image of Product 1 | 65 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Image of Product 2 | 72 |
| 3 | Furfural | Boc-Glycine | Benzyl isocyanide | Image of Product 3 | 58 |
| 4 | 4-Chlorobenzaldehyde | Propionic Acid | t-Butyl isocyanide | Image of Product 4 | 68 |
Table 2: Representative Library from Buchwald-Hartwig Amination
| Entry | Aryl Halide | Base | Ligand | Product Structure | Yield (%) |
| 1 | 4-Bromotoluene | NaOtBu | XPhos | Image of Product 5 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Cs₂CO₃ | BrettPhos | Image of Product 6 | 78 |
| 3 | 2-Bromopyridine | NaOtBu | SPhos | Image of Product 7 | 81 |
| 4 | 4-Bromoanisole | NaOtBu | XPhos | Image of Product 8 | 92 |
Visualizations
Experimental Workflow for Parallel Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis and screening of a compound library.
Caption: A generalized workflow for parallel synthesis and subsequent screening.
Signaling Pathway Example: Kinase Inhibition
Compounds derived from fluorinated scaffolds are often investigated as kinase inhibitors due to their potential to form favorable interactions within the ATP-binding pocket. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for compounds synthesized from this compound.
Caption: A generic kinase signaling cascade and a potential point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethoxy substituents, provide a gateway to novel chemical space. The amenability of its aniline functionality to robust and high-yielding reactions, such as the Ugi and Buchwald-Hartwig reactions, makes it an excellent candidate for the rapid generation of diverse compound libraries. The protocols and examples provided herein serve as a guide for researchers to leverage this building block in their efforts to discover and develop new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of a Chemically Diverse "Superscaffold" Library Enables Ligand Discovery for a Key GPCR Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Arylation of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-arylation of 2-fluoro-3-(trifluoromethoxy)aniline. The described methodology is based on the principles of the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of arylamine structures in pharmaceuticals and functional materials.[5][6][7] The protocol is intended to serve as a starting point for the synthesis of a variety of substituted diarylamines derived from this compound.
General Reaction Scheme
The N-arylation of this compound with an aryl halide (iodide, bromide, or triflate) is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.[1][2]
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (or Argon) for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.).
-
Add the aryl bromide (1.2 mmol, 1.2 eq.).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add anhydrous toluene (5 mL).
-
-
Reaction:
-
Seal the Schlenk flask and stir the mixture at 100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Data Presentation
The following table provides a template for summarizing the results of N-arylation reactions with this compound and various aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(4-methylphenyl)-2-fluoro-3-(trifluoromethoxy)aniline | e.g., 85 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-2-fluoro-3-(trifluoromethoxy)aniline | e.g., 82 |
| 3 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-2-fluoro-3-(trifluoromethoxy)aniline | e.g., 78 |
| 4 | 4-Bromobenzonitrile | 4-((2-fluoro-3-(trifluoromethoxy)phenyl)amino)benzonitrile | e.g., 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-arylation of this compound.
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.[2][4]
Caption: Buchwald-Hartwig Catalytic Cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-(trifluoromethoxy)aniline.
Troubleshooting Guide: Common Impurities
The synthesis of this compound can be complex, and the purity of the final product is critical for downstream applications. The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection and quantification.
| Impurity Class | Potential Specific Impurities | Likely Source(s) | Recommended Analytical Method(s) |
| Starting Materials | Unreacted precursors (e.g., 2-fluoro-3-nitrotoluene derivatives) | Incomplete reaction during nitration, reduction, or trifluoromethoxylation steps. | HPLC, GC-MS |
| Positional Isomers | Isomers with fluorine or trifluoromethoxy groups at different positions on the aniline ring. | Lack of regioselectivity during aromatic substitution reactions. | HPLC, GC-MS, NMR |
| Over-reaction Products | Di-substituted or poly-substituted anilines. | Harsh reaction conditions or incorrect stoichiometry of reagents. | HPLC, MS |
| Side-reaction Products | Oxidation products (e.g., corresponding nitroso or azo compounds), dehalogenated or defluorinated compounds. | Presence of oxidizing agents, excessive heat, or catalyst-mediated side reactions.[1] | HPLC, GC-MS |
| Residual Solvents | Ethanol, Methanol, Dichloromethane, Ethyl Acetate, etc. | Incomplete removal during work-up and purification steps. | GC-MS, ¹H NMR |
| Catalyst Residues | Palladium, Nickel, etc. | Incomplete removal of hydrogenation or cross-coupling catalysts. | ICP-MS |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method for routine purity analysis and quantification of aromatic amines and their impurities.[2] For more detailed structural information and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are highly effective.[3]
Q2: My HPLC chromatogram shows an unexpected peak. How can I identify this impurity?
A2: An unexpected peak could be a starting material, a positional isomer, or a byproduct. To identify it, you can use HPLC coupled with Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the impurity.[2] Further characterization using NMR spectroscopy will help elucidate its precise structure.[3]
Q3: How can I minimize the formation of positional isomers during synthesis?
A3: The formation of positional isomers is often dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions. Careful control of temperature, reaction time, and the choice of reagents and catalysts can improve regioselectivity. It may be necessary to explore different synthetic routes to achieve the desired isomer.
Q4: What is the best way to remove residual palladium catalyst from my product?
A4: Following filtration of the reaction mixture through a pad of Celite, residual palladium can often be removed by treatment with activated carbon or by chromatography. Specialized scavengers designed to bind palladium can also be effective.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation : HPLC system with a UV detector.[4]
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase :
-
Gradient : A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.[3]
-
Sample Preparation : Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection.[2][3] Filter the sample through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is suitable for identifying volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[3]
-
Column : Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program : Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Ion Source Temperature : 230°C.[4]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Analysis : Acquire ¹H and ¹³C NMR spectra. The purity can be assessed by comparing the integrals of the signals of the main compound with those of any impurities. The presence of unexpected signals can indicate impurities.[3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Fluoro-3-(trifluoromethoxy)aniline by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Effective troubleshooting is key to resolving separation issues. This guide addresses common problems encountered during the column chromatography of this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude sample. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity for aromatic isomers through π-π interactions. A very slow, shallow gradient elution may also improve the separation. | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel.[1] | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[1] |
| The compound is not sufficiently soluble in the mobile phase. | While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low. | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol. |
| The compound has decomposed on the silica gel.[2] | The stability of the compound on silica can be tested by spotting it on a TLC plate and letting it sit for an extended period before eluting. If degradation is suspected, switching to a more neutral stationary phase like alumina is a good alternative. The trifluoromethoxy group is generally stable, but aniline moieties can be susceptible to oxidation.[3] | |
| Cracked or Channeled Column Bed | The column was not packed properly, or it ran dry. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Always maintain the solvent level above the top of the silica bed to prevent it from drying out and cracking. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: A common starting point for fluorinated anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the purification of a similar compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a mobile phase of hexanes:ethyl acetate in a ratio ranging from 9:1 to 7:3 (v/v) is a good starting point.[4] It is crucial to first determine the optimal solvent system by running a TLC.
Q2: My compound is streaking on the TLC plate and the column. What can I do?
A2: Streaking is a common issue with anilines due to their basicity, which leads to strong interactions with the acidic silanol groups on the silica gel.[1] To mitigate this, you can add a small amount of triethylamine (TEA), typically 0.5-2% by volume, to your eluent. The TEA will neutralize the acidic sites on the silica, leading to more symmetrical spots and peaks.
Q3: How can I load my sample if it is not very soluble in the mobile phase?
A3: If your crude product has poor solubility in the eluent, "dry loading" is recommended.[5] To do this, dissolve your sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Is there a risk of the trifluoromethoxy group degrading on silica gel?
A4: The trifluoromethoxy group, much like the trifluoromethyl group, is generally considered to be highly stable and resistant to chemical degradation under typical chromatographic conditions.[3] However, it is always good practice to check for compound stability by spotting the material on a TLC plate and letting it stand for some time before development to see if any degradation occurs.[2]
Q5: What are the most likely impurities in my crude this compound sample?
A5: The impurities will depend on the synthetic route used. Common impurities in the synthesis of aromatic amines can include starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves a reduction of a nitro group, incomplete reduction could be a source of impurities. If a coupling reaction was used, unreacted starting materials or homo-coupled by-products might be present.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional)
-
TLC plates (silica gel coated with UV254 indicator)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions in an orderly manner.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for purification.
Data Presentation
TLC Data for a Structurally Similar Compound
The following table presents Rf values for methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which can serve as an initial guide for developing a method for this compound.
| Mobile Phase (Hexanes:Ethyl Acetate, v/v) | Approximate Rf Value | Reference |
| 4:1 | 0.51 | [4] |
| 9:1 to 7:3 | Elution Range | [4] |
Recommended Solvent Gradients (Example)
For a gradient elution, the following profile can be used as a starting point. The exact gradient should be optimized based on the separation observed by TLC.
| Step | Mobile Phase (Hexanes:Ethyl Acetate, v/v) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | 2 | Elute non-polar impurities |
| 2 | 90:10 | 5 | Elute the target compound |
| 3 | 80:20 | 3 | Elute more polar impurities |
| 4 | 50:50 | 2 | Column flush |
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Reactions Involving 2-Fluoro-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Acylation Reactions
Acylation of this compound is a common transformation to introduce an acyl group, often as a protecting group or as part of a larger molecular scaffold. Due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups, the aniline nitrogen is less nucleophilic, which can affect reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation of this compound with acetyl chloride is sluggish or incomplete. What are the possible causes and solutions?
A1: The reduced nucleophilicity of the aniline is the primary reason for slow or incomplete reactions. Here are some troubleshooting steps:
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Choice of Base: A non-nucleophilic base is crucial to deprotonate the aniline, increasing its nucleophilicity. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. If the reaction is still slow, a stronger base like pyridine or DMAP (4-dimethylaminopyridine) as a catalyst can be employed.
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Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for the formation of side products.
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Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acyl chloride.
-
Reagent Purity: Ensure the acylating agent (e.g., acetyl chloride) is fresh and free from hydrolysis to acetic acid, which can protonate the aniline and halt the reaction.
Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from my desired N-acylated product. What could it be?
A2: A common side reaction in acylations, especially under harsh conditions (e.g., high heat), is diacylation. The initially formed amide can be further acylated, though this is less common with electron-deficient anilines. Another possibility is the reaction with impurities in the starting materials. It is recommended to analyze the byproduct by LC-MS and NMR to determine its structure.
Q3: Can I use Friedel-Crafts acylation on a derivative of this compound?
A3: Direct Friedel-Crafts acylation on substrates containing an unprotected amino group is generally unsuccessful. The lone pair on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution. To perform a Friedel-Crafts acylation, the amino group must first be protected, for example, as an amide. The amide group is less basic and directs acylation to the para position.
Experimental Protocol: N-Acetylation of this compound
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Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(2-fluoro-3-(trifluoromethoxy)phenyl)acetamide.
Potential Side Products in Acylation
| Side Product Name | Structure | Formation Conditions | Mitigation Strategy |
| Diacetylated Aniline | R-N(COCH₃)₂ | Excess acylating agent, high temperatures | Use stoichiometric amounts of acylating agent, control temperature |
| O-Acylated Phenol (if starting material is contaminated with the corresponding phenol) | Ar-O-COCH₃ | Presence of phenolic impurities | Purify starting aniline before use |
Diazotization and Sandmeyer Reactions
Diazotization of this compound followed by a Sandmeyer reaction is a versatile method to replace the amino group with a variety of substituents (e.g., -Cl, -Br, -CN, -OH). The electron-deficient nature of the aniline can influence the stability of the intermediate diazonium salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization of this compound is not proceeding to completion, and I observe starting material in the subsequent Sandmeyer reaction.
A1: Complete diazotization is critical for a successful Sandmeyer reaction. Consider the following:
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Acid Concentration: Ensure a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) is used to generate nitrous acid from sodium nitrite and to maintain a low pH.
-
Temperature Control: The reaction should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution to control the reaction rate and temperature.
Q2: During my Sandmeyer reaction, I am getting a significant amount of a tar-like substance and a low yield of the desired product.
A2: Tar formation is often due to the decomposition of the diazonium salt or side reactions with the copper catalyst.
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Diazonium Salt Instability: Electron-withdrawing groups can destabilize the diazonium salt. Use the freshly prepared diazonium salt solution immediately in the Sandmeyer step.
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Phenol Formation: A common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[1] Minimizing the amount of water and keeping the temperature low can reduce this side reaction.
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Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to various byproducts.[2] Ensure the copper(I) salt is of high quality and used in stoichiometric amounts.
Experimental Protocol: Sandmeyer Bromination of this compound
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Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq) at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.0 eq) at 0 °C. Add the freshly prepared diazonium salt solution to the CuBr solution slowly.
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Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene by column chromatography or distillation.
Potential Side Products in Sandmeyer Reactions
| Side Product Name | Structure | Formation Conditions | Mitigation Strategy |
| 2-Fluoro-3-(trifluoromethoxy)phenol | Ar-OH | Reaction of diazonium salt with water | Use concentrated acid, keep temperature low, use diazonium salt immediately |
| Azo Coupling Product | Ar-N=N-Ar' | Reaction of diazonium salt with unreacted aniline | Ensure complete diazotization by slow addition of nitrite |
| Defluorinated Product | Product without the fluorine atom | Can occur under harsh conditions | Use milder conditions, optimize reaction time |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Coupling this compound with aryl halides can be challenging due to its lower nucleophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the Buchwald-Hartwig amination of this compound with an aryl bromide.
A1: Low yields in this reaction are often related to catalyst deactivation or suboptimal reaction conditions for this electron-deficient aniline.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-poor anilines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than simpler ligands like P(t-Bu)₃.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Cesium carbonate (Cs₂CO₃) can also be effective, sometimes in combination with a different ligand.
-
Catalyst Precursor: Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst (e.g., XPhos Pd G3), can lead to more consistent results than generating the active catalyst in situ.
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are necessary.
Q2: I am observing hydrodehalogenation of my aryl halide starting material as a major side product.
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can be minimized by:
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Optimizing the Base: Using a weaker base or ensuring the base is not in large excess can sometimes reduce this side reaction.
-
Ligand Tuning: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands is recommended.
-
Water Content: Rigorously excluding water from the reaction mixture is important, as it can be a proton source for hydrodehalogenation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.2 M).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Potential Side Products in Buchwald-Hartwig Amination
| Side Product Name | Structure | Formation Conditions | Mitigation Strategy |
| Hydrodehalogenated Arene | Ar-H | Presence of water, certain ligand/base combinations | Use anhydrous conditions, screen ligands and bases |
| Di-arylated Aniline | Ar-N(Ar')-Ar | Reaction of the product with another molecule of aryl halide | Use a slight excess of the aniline |
| Homocoupling of Aryl Halide | Ar-Ar | Catalyst-dependent side reaction | Optimize catalyst and ligand |
Visualizing Experimental Workflows
Acylation Workflow
Caption: Workflow for the N-acetylation of this compound.
Troubleshooting Logic for Low Acylation Yield
Caption: Troubleshooting decision tree for low yield in acylation reactions.
References
Technical Support Center: Optimizing Coupling Reactions of 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing coupling reactions involving 2-Fluoro-3-(trifluoromethoxy)aniline. Due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups, this aniline derivative presents unique challenges in common cross-coupling reactions. This guide will address specific issues you may encounter during Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from the reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethoxy substituents significantly decrease the electron density on the nitrogen atom. This makes the aniline a weaker nucleophile, leading to sluggish or incomplete reactions under standard conditions.
Q2: What are the most common reasons for low yields in these coupling reactions?
A2: Low yields can stem from several factors:
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Reduced Nucleophilicity: As mentioned, the electron-deficient nature of the aniline is a major contributor.
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Catalyst Deactivation: The aniline or other species in the reaction mixture can poison the palladium catalyst.
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Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the aniline to the catalytic center.
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Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome.
-
Hydrolysis: For amide couplings, the presence of water can lead to the hydrolysis of activated carboxylic acid intermediates. For Suzuki couplings, boronic acids can be prone to protodeboronation.
Q3: How can I minimize side reactions?
A3: Minimizing side reactions requires careful optimization of reaction conditions. For instance, in Suzuki couplings, common side products include homocoupled products and dehalogenated starting materials. To mitigate these, it is crucial to use degassed solvents, maintain an inert atmosphere, and select an appropriate base and catalyst system. In amide couplings, using coupling additives like HOBt or OxymaPure can suppress racemization if you are working with chiral carboxylic acids.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low to no conversion of the aryl halide.
| Possible Cause | Troubleshooting Steps |
| Insufficiently active catalyst | Use electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using N-heterocyclic carbene (NHC) ligands, which can offer greater stability and activity.[1] |
| Weak base | Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the deprotonation of the weakly acidic N-H bond. |
| Catalyst deactivation | Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) for more reproducible results. Ensure a strictly inert atmosphere by thoroughly degassing solvents and using a glovebox if possible. |
| Low reaction temperature | Increase the reaction temperature, typically in the range of 80-120 °C. |
Problem: Formation of significant side products (e.g., hydrodehalogenation).
| Possible Cause | Troubleshooting Steps |
| Choice of ligand | Screen different ligands to find one that favors reductive elimination over other pathways. Bidentate ligands like BINAP or DPPF can sometimes be effective.[2] |
| Reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation or further side reactions. |
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product.
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid | Use a higher loading of the boronic acid (1.5-2.0 equivalents). Choose a less aqueous solvent system if possible. Some boronic acids are more stable as their corresponding trifluoroborate salts. |
| Inefficient transmetalation | The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The addition of water or an alcohol can sometimes facilitate this step. |
| Poor catalyst performance | For electron-deficient systems, catalysts with electron-rich and bulky ligands are often preferred. Consider screening catalysts like Pd(PPh₃)₄ or systems with ligands such as SPhos or XPhos. |
| Aryl chloride is unreactive | Aryl chlorides are generally less reactive than aryl bromides or iodides. For these substrates, specialized catalyst systems with highly active ligands (e.g., Buchwald's biarylphosphine ligands) are often necessary.[3] |
Problem: Significant formation of homocoupling product from the boronic acid.
| Possible Cause | Troubleshooting Steps |
| Presence of oxygen | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). |
| Pd(II) species in the reaction | If starting with a Pd(II) source, ensure complete reduction to Pd(0) at the start of the catalytic cycle. |
Amide Bond Formation
Problem: Low or no amide product formed.
| Possible Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | Use a more potent coupling reagent. For electron-deficient anilines, stronger activating agents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like EDC. |
| Weak nucleophilicity of the aniline | Increase the reaction temperature. The addition of a catalytic amount of DMAP can sometimes improve the rate of acylation. A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[4] |
| Formation of an unreactive activated ester | The HOBt or HOAt ester formed with some coupling reagents may not be reactive enough. Consider converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the aniline in the presence of a non-nucleophilic base. |
| Steric hindrance | If either the carboxylic acid or the aniline is sterically hindered, longer reaction times and higher temperatures may be required. |
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of an Aryl Halide with this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (2-4 mol%) | Ligands like XPhos, SPhos, or RuPhos are good starting points. |
| Ligand | XPhos or SPhos | These have shown broad utility for challenging couplings. |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv) | Strong bases are generally required. |
| Solvent | Toluene or Dioxane (degassed) | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Monitor for potential decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a (Hetero)aryl Halide with a 2-Fluoro-3-(trifluoromethoxy)phenylboronic Acid Derivative
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pre-catalysts can also be effective. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | The choice of base can be substrate-dependent. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF (degassed) | The presence of a protic solvent can aid in transmetalation. |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive halides. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |
Table 3: Recommended Starting Conditions for Amide Coupling of a Carboxylic Acid with this compound
| Parameter | Recommended Condition | Notes |
| Coupling Reagent | HATU, HBTU, or PyBOP (1.1-1.5 equiv) | These are generally more effective than EDC alone for this substrate. |
| Base | DIPEA or N-methylmorpholine (2.0-3.0 equiv) | A non-nucleophilic organic base is preferred. |
| Solvent | DMF or CH₂Cl₂ (anhydrous) | Ensure the solvent is dry. |
| Temperature | Room temperature to 50 °C | Gentle heating may be required. |
| Additives | Catalytic HOBt or DMAP | Can improve reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a magnetic stir bar.
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Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
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Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
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Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Amide Bond Formation
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Dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous LiCl solution, water, and brine.
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Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
Technical Support Center: Degradation of Trifluoromethoxylated Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethoxylated anilines. The information is designed to help you anticipate and resolve common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylated aniline solution is turning yellow/brown. Is it degrading and can I still use it?
A1: The development of a yellow or brownish color in aniline derivatives is a common sign of degradation, often caused by oxidation or exposure to light.[1] While minor discoloration might not affect all applications, it indicates a decrease in purity. For sensitive experiments, particularly in drug development, using a pure, colorless to light-yellow sample is crucial.[1] It is highly recommended to re-analyze the purity of the discolored sample using methods like HPLC before use. To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at cool temperatures (2-8°C).[1]
Q2: I'm observing unexpected side products in my reaction. Could this be due to the instability of my trifluoromethoxylated aniline starting material?
A2: Yes, the instability of your starting material is a likely cause for the formation of unexpected side products. Degradation of trifluoromethoxylated anilines can introduce impurities that may interfere with your reaction. Potential degradation pathways include oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[1] Furthermore, strong acidic or basic reaction conditions can promote decomposition.[1] Always verify the purity of your starting material before starting an experiment and ensure that your reaction and storage conditions are compatible with the compound's stability profile.[1]
Q3: What are the primary degradation pathways for trifluoromethoxylated anilines?
A3: While specific studies on many trifluoromethoxylated anilines are limited, the primary degradation pathways can be inferred from the behavior of anilines and fluoro-substituted aromatic compounds. These include:
-
Photodegradation: Aromatic amines are susceptible to photodegradation, especially under UV light. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amine group, leading to hydroxylation and potential mineralization.[2]
-
Oxidation: The aniline moiety is prone to oxidation, which can be initiated by air, light, or incompatible solvents, especially at elevated temperatures.[1][2]
-
Thermal Degradation: At high temperatures, anilines can undergo thermal decomposition. For halogenated anilines, this can involve the cleavage of carbon-halogen and carbon-nitrogen bonds. The trifluoromethyl group is generally stable, but can degrade under harsh conditions.[2]
-
Biodegradation: In environmental or biological systems, microbial degradation can occur. This typically involves enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the trifluoromethoxy group may influence the rate and pathway of biodegradation. For fluoroanilines, dehalogenation is a key step and can proceed through the formation of reactive (semi)quinoneimine intermediates.[3]
Q4: How does the trifluoromethoxy group affect the stability and degradation of the aniline molecule?
A4: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group. This influences the electron density of the aromatic ring and the basicity of the amino group, which in turn affects the molecule's reactivity and stability. The high electronegativity of the fluorine atoms generally increases the oxidative stability of the molecule compared to non-fluorinated anilines. However, the reactivity of the (semi)quinoneimines formed during bioactivation can increase with a higher number of fluoro-substituents.[3] The increased lipophilicity due to the -OCF3 group can also affect its environmental fate and interaction with biological systems.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | The trifluoromethoxylated aniline may have degraded due to improper storage (exposure to air, light, or moisture).[2] |
| Solution: Check the purity of the aniline using TLC or HPLC. If necessary, purify the reagent before use.[2] | |
| Incompatible Reaction Conditions | The solvent, temperature, or base may not be optimal for your specific reaction.[2] |
| Solution: Screen different solvents, temperatures, and bases to find the optimal conditions.[2] | |
| Catalyst Inactivity (for cross-coupling reactions) | The catalyst may be poisoned or inactive.[2] |
| Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.[2] |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Side Reactions | The aniline may be participating in side reactions, such as self-coupling or reaction with the solvent.[2] |
| Solution: Re-evaluate the reaction conditions. Running the reaction under an inert atmosphere can prevent oxidation-related side products.[2] | |
| Impure Starting Material | Degradation products in the starting material can lead to byproducts. |
| Solution: Confirm the purity of the trifluoromethoxylated aniline before use with an appropriate analytical method like HPLC.[1] |
Issue 3: Emulsion Formation During Aqueous Workup
| Potential Cause | Troubleshooting Step |
| Nature of Aniline Derivatives | Aniline derivatives can sometimes form stable emulsions during extraction with aqueous solutions.[2] |
| Solution: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion.[2] |
Quantitative Data on Degradation
Table 1: Biodegradation Rates of Fluoroanilines by a Mixed Bacterial Culture
| Compound | Initial Concentration (mg/L) | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) | Time for Enrichment (days) |
| 4-Fluoroaniline (4-FA) | 100-200 | 22.48 ± 0.55 | 26 |
| 2,4-Difluoroaniline (2,4-DFA) | 100-200 | 15.27 ± 2.04 | 51 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 100-200 | 8.84 ± 0.93 | 165 |
| (Data from Zhao et al., 2015)[4] |
The data suggests that an increased number of fluorine substitutions on the aniline ring leads to a longer enrichment time for degrading microbial cultures and a lower maximum specific degradation rate.[4]
Experimental Protocols
Protocol 1: Assessment of Photostability
-
Objective: To evaluate the stability of a trifluoromethoxylated aniline under UV irradiation.[2]
-
Methodology:
-
Prepare a standard solution of the trifluoromethoxylated aniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Transfer aliquots of the solution into quartz cuvettes or tubes.
-
Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.
-
Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
At predetermined time intervals, withdraw aliquots from each sample (including the control).
-
Analyze the concentration of the trifluoromethoxylated aniline in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Plot the concentration of the compound as a function of irradiation time to determine the rate of degradation.[2]
-
Protocol 2: Assessment of Hydrolytic Stability
-
Objective: To determine the stability of a trifluoromethoxylated aniline at different pH values.[2]
-
Methodology:
-
Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of the trifluoromethoxylated aniline in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike the buffer solutions with a small volume of the stock solution to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C).
-
At specific time points, take samples from each solution.
-
Analyze the concentration of the remaining trifluoromethoxylated aniline in each sample by HPLC-UV.
-
Calculate the degradation rate constant at each pH.[2]
-
Protocol 3: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal decomposition temperature of a trifluoromethoxylated aniline.[2]
-
Methodology:
-
Calibrate the TGA instrument.
-
Place a small amount of the sample (5-10 mg) into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.[2]
-
Visualizations
Caption: Potential degradation pathways for trifluoromethoxylated anilines.
Caption: Workflow for photostability assessment.
Caption: Troubleshooting logic for reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in 2-Fluoro-3-(trifluoromethoxy)aniline Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethoxy)aniline. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to low yields?
A1: this compound is considered an electron-deficient aniline. The fluorine and trifluoromethoxy groups are strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine group. This decreased nucleophilicity of the amine makes it less reactive in many standard reactions, such as nucleophilic substitutions, acylations, and cross-coupling reactions, often leading to sluggish conversions and lower yields.
Q2: I am observing significant side products in my palladium-catalyzed cross-coupling reaction. What are the likely causes?
A2: A common side reaction in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, is hydrodehalogenation, where the aryl halide is reduced instead of coupled. This can be exacerbated by the electronic properties of this compound. Catalyst deactivation is another potential issue.
Q3: How can I improve the yield of my acylation (amide formation) reaction with this compound?
A3: The reduced nucleophilicity of the aniline is a primary hurdle. Standard amide coupling conditions may be insufficient. Consider using more powerful coupling reagents (e.g., HATU, HCTU), ensuring anhydrous conditions to prevent hydrolysis of activated intermediates, and using a non-nucleophilic base to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptoms:
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Low conversion of starting materials.
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Formation of hydrodehalogenation byproducts.
-
Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow with electron-deficient anilines. |
| Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). | Stronger bases are more effective at deprotonating the weakly acidic N-H bond of the electron-deficient aniline, facilitating its entry into the catalytic cycle. |
| Catalyst | Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3 or G4). | Precatalysts can provide more consistent and reproducible results compared to generating the active catalyst in situ, especially for challenging substrates. |
| Solvent | Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF. | The exclusion of water and oxygen is critical to prevent catalyst deactivation and hydrolysis of intermediates. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | Higher temperatures can help overcome the activation energy barrier for the reaction with the less reactive aniline. |
Issue 2: Poor Yields in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of the halogenated this compound derivative.
-
Protodeboronation of the boronic acid coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common starting points. For challenging couplings, consider more advanced catalyst systems. | The optimal catalyst system is often substrate-dependent. The electronic nature of the aniline derivative can influence the efficiency of the catalytic cycle. |
| Base | Use inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. | The choice of base can affect the rate of transmetalation and minimize side reactions like protodeboronation. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio may need to be optimized. | Water is often necessary to facilitate the transmetalation step, but too much can lead to hydrolysis of the boronic acid. |
| Boronic Acid/Ester | Consider using the corresponding boronic acid pinacol ester, which can be more stable. Use a slight excess (1.2-1.5 equivalents) of the boron reagent. | Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions. Esters often exhibit greater stability. |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. | Oxygen can deactivate the palladium catalyst. |
Issue 3: Inefficient Acylation (Amide Bond Formation)
Symptoms:
-
Low conversion of this compound.
-
Recovery of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation of this compound.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Acylating Agent | If using a carboxylic acid, employ a more potent coupling reagent such as HATU, HCTU, or COMU. Alternatively, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. | The low nucleophilicity of the aniline requires a highly electrophilic coupling partner for the reaction to proceed efficiently. |
| Base | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. | These bases will scavenge the acid produced during the reaction without competing with the aniline as a nucleophile. |
| Solvent | Use anhydrous aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN). | The absence of water is critical to prevent the hydrolysis of the acylating agent or the activated intermediate. |
| Temperature | Most acylations can be run at room temperature. However, if the reaction is sluggish, gentle heating may be beneficial. Conversely, for highly reactive acyl chlorides, cooling to 0 °C during addition may be necessary to control the reaction. | Temperature control can help manage reaction rate and minimize side reactions. |
Data Presentation
The following table summarizes representative yields for different reaction types with electron-deficient anilines, providing a baseline for what might be expected with this compound. Note: Specific yields for this compound are not widely reported and will be substrate-dependent.
| Reaction Type | Substrate Analogue | Catalyst/Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | Aryl Bromide + Electron-Deficient Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-95 |
| Suzuki-Miyaura | Bromo-trifluoroaniline + Arylboronic Acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | ~95 |
| Acylation | 2-(Trifluoromethyl)aniline + Phenylacetyl chloride | - | Triethylamine | Benzene | RT | ~50-60 |
| Acylation | Electron-Deficient Aniline + Carboxylic Acid | HATU | DIPEA | DMF | RT | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), this compound (1.2 eq), a bulky biaryl phosphine ligand (e.g., XPhos, 5-10 mol%), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Derivative
This protocol assumes you have a halogenated derivative of this compound.
-
Reaction Setup: To a dry reaction flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Acylation with an Acyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add the acyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.
Managing the reactivity of the fluorine substituent in 2-Fluoro-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: The reactivity of this compound is governed by the interplay of its three key functional groups:
-
Amino Group (-NH₂): This is a strong activating group for electrophilic aromatic substitution and a powerful ortho-para director. It is also basic and can be protonated under acidic conditions, which deactivates the ring. In reactions involving strong bases (like organolithiums), the N-H protons are acidic and will be deprotonated first unless protected.
-
Fluorine Substituent (-F): Fluorine is an electronegative, deactivating group for electrophilic substitution but is also an ortho-para director. Crucially, it is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms.[1] It is generally considered a meta-director in electrophilic substitutions on a deactivated ring. The -OCF₃ group is known to be highly stable under both acidic and basic conditions, making it robust for a variety of synthetic transformations.[1]
Q2: I am attempting a reaction that is sensitive to the strong activating effect of the amino group. How can I moderate its reactivity?
A2: To control the high reactivity of the aniline, the amino group should be protected. Acetylation is the most common and effective strategy. Reacting the aniline with acetic anhydride will form the corresponding acetanilide. The resulting amide group is still an ortho-para director but is significantly less activating than the free amine, preventing side reactions like polysubstitution in electrophilic reactions and protecting the N-H bond from deprotonation by strong bases.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield or no reaction when attempting to displace the fluorine atom with a nucleophile.
| Possible Cause | Troubleshooting Steps |
| Insufficient Ring Activation | The trifluoromethoxy group is electron-withdrawing, which facilitates SNAr. However, the amino group is electron-donating, which can counteract this effect. For SNAr to proceed efficiently, the activating effect of the amino group may need to be suppressed. Solution: Protect the amino group as an acetamide. The electron-withdrawing nature of the acetyl group will enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to initiate the reaction. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or THF are typically required to solvate the nucleophile and stabilize the Meisenheimer complex intermediate. |
| Incorrect Base | A base is often needed to generate the active nucleophile (e.g., deprotonate an alcohol or thiol) or to scavenge the HF produced. Ensure the base is strong enough but does not cause side reactions. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Protect the Aniline: Acetylate this compound with acetic anhydride in the presence of a mild base (e.g., pyridine or triethylamine). Isolate and purify the resulting N-(2-fluoro-3-(trifluoromethoxy)phenyl)acetamide.
-
SNAr Reaction: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected aniline (1.0 eq) and the amine nucleophile (1.2-1.5 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Deprotection: Hydrolyze the acetyl group using acidic or basic conditions to yield the final product.
Experimental workflow for SNAr reactions.
Directed ortho-Lithiation (DoM)
Issue: Poor regioselectivity or decomposition during lithiation.
The regioselectivity of lithiation is directed by the most powerful directing group and influenced by steric and electronic factors. For this compound, the directing groups are the amino (-NH₂), fluoro (-F), and trifluoromethoxy (-OCF₃) substituents. The amino group is a potent directing group.
| Possible Cause | Troubleshooting Steps |
| N-H Deprotonation | The primary amine is acidic and will be deprotonated by strong organolithium bases, consuming reagents and preventing C-H lithiation. Solution: The amino group must be protected. A Boc (tert-butoxycarbonyl) group is a common and effective choice for directing lithiation. |
| Incorrect Regioselectivity | The site of lithiation is uncertain due to competing directing effects. The protected amino group directs to the ortho positions (C2 and C6). The fluorine at C2 sterically hinders lithiation at this position. The trifluoromethoxy group is also a directing group. Evidence from the closely related 1-fluoro-2-(trifluoromethoxy)benzene shows that lithiation occurs ortho to the fluorine atom.[1] For N-protected this compound, lithiation is most likely to occur at the C6 position, which is ortho to the directing amino group and unhindered. |
| Decomposition | The trifluoromethoxy group is generally stable to strong bases, but prolonged exposure to high temperatures can lead to degradation. Reactions should be carried out at low temperatures (e.g., -78 °C). |
| Poor Quench | The electrophile used to trap the lithiated intermediate may be unreactive or may react with the organolithium reagent. |
Experimental Protocol: Directed ortho-Lithiation and Quenching
-
Protection: Protect the amino group of this compound with a suitable directing group, such as by reacting it with di-tert-butyl dicarbonate (Boc)₂O to form the N-Boc derivative.
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected aniline (1.0 eq) in dry THF. Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1-1.5 eq) dropwise. For enhanced reactivity and to break up oligomeric n-BuLi, an additive like TMEDA (tetramethylethylenediamine) (1.1-1.5 eq) can be included.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Quenching: Add a solution of the desired electrophile (e.g., iodine, DMF for formylation, or a silyl chloride) in THF at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extraction. Purify the product by column chromatography.
Logical relationship for predicting DoM regioselectivity.
Diazotization and Sandmeyer Reactions
Issue: Decomposition of the diazonium salt or formation of unwanted byproducts.
Diazonium salts are highly useful intermediates but are often unstable. The electron-withdrawing trifluoromethoxy group can further destabilize the diazonium salt.
| Possible Cause | Troubleshooting Steps |
| Diazonium Salt Instability | Diazonium salts can decompose, especially at elevated temperatures, leading to a complex mixture of products. Solution: Strictly maintain the reaction temperature between 0-5 °C during the formation of the diazonium salt. Use the generated salt immediately in the subsequent reaction without isolation. |
| Incomplete Diazotization | If the reaction is not sufficiently acidic, diazotization may be incomplete, leaving unreacted aniline which can lead to azo-coupling side products. |
| Side Reactions | Phenol formation can occur if water is present and the temperature rises. Ensure anhydrous conditions for non-aqueous subsequent steps. |
| Poor Yield in Sandmeyer Reaction | The choice of copper(I) salt is critical for the specific transformation (CuCl for -Cl, CuBr for -Br, CuCN for -CN). Ensure the catalyst is fresh and active. |
Experimental Protocol: General Procedure for Sandmeyer Reaction (e.g., Chlorination)
-
In a flask, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 20-30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with sodium hydroxide solution to remove any phenolic byproducts, then with water and brine.
-
Dry over an anhydrous drying agent, filter, and remove the solvent. Purify the product by distillation or chromatography.
Data Summary
Table 1: Properties of Functional Groups
| Functional Group | Electronic Effect | Directing Effect (Electrophilic) | Key Reactivity Feature |
| -NH₂ | Strongly Activating (+M > -I) | ortho, para | Highly nucleophilic; basic; requires protection. |
| -F | Deactivating (-I > +M) | ortho, para | Good leaving group in SNAr. |
| -OCF₃ | Strongly Deactivating (-I) | meta | Very stable to acid/base; enhances SNAr.[1] |
Table 2: Typical Conditions for Key Transformations
| Reaction | Key Reagents | Solvent(s) | Temperature | Common Issues |
| Amino Protection | (Ac)₂O, Pyridine or (Boc)₂O, Et₃N | DCM, THF | 0 °C to RT | Incomplete reaction |
| SNAr | Nucleophile, K₂CO₃ or other base | DMF, DMSO | 80-120 °C | Low reactivity, side reactions |
| DoM | n-BuLi/TMEDA | THF, Ether | -78 °C | N-H deprotonation, poor regioselectivity |
| Diazotization | NaNO₂, HCl (aq) | Water | 0-5 °C | Salt decomposition, azo coupling |
| Sandmeyer | Diazonium salt, Cu(I)X | Water, HCl | 0 °C to 60 °C | Low yield, phenol formation |
References
Navigating Scale-Up Challenges with 2-Fluoro-3-(trifluoromethoxy)aniline: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to viable production. This guide provides a dedicated technical support resource for troubleshooting common issues encountered when scaling up reactions involving 2-Fluoro-3-(trifluoromethoxy)aniline, a key building block in the synthesis of modern pharmaceuticals and other advanced materials.
This Q&A-style guide addresses specific challenges with detailed methodologies and data-driven insights to facilitate a smooth transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a decrease in yield and an increase in impurities when scaling up a nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the likely causes and how can we mitigate them?
A1: Scaling up SNAr reactions often presents challenges related to mass and heat transfer. Inefficient mixing on a larger scale can lead to localized "hot spots" and concentration gradients, promoting side reactions.
Potential Causes and Solutions:
-
Inadequate Temperature Control: The exothermic nature of many SNAr reactions can be difficult to manage at scale.
-
Troubleshooting: Implement a more robust temperature control system, such as a jacketed reactor with a thermal fluid. Consider a slower, controlled addition of reagents to manage the exotherm.
-
-
Poor Mixing: Insufficient agitation can lead to localized high concentrations of reactants, favoring the formation of undesired byproducts.
-
Troubleshooting: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure homogenous mixing throughout the reactor. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and impurity profiles at scale.
-
Troubleshooting: While polar aprotic solvents like DMF or DMSO are common, consider exploring alternative solvents with higher boiling points and better thermal stability for improved process safety and easier removal post-reaction.
-
Q2: During the work-up of our scaled-up reaction, we are struggling with the removal of unreacted this compound and other aniline-based impurities. What are the recommended purification strategies at scale?
A2: Purification of aniline derivatives at a large scale requires methods that are both efficient and economically viable.
Recommended Purification Protocols:
-
Aqueous Acid Wash: Aniline and its derivatives are basic and can be effectively removed by washing the organic phase with an aqueous acidic solution (e.g., 1-2 M HCl). This converts the aniline into its water-soluble hydrochloride salt.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity at scale. A systematic screening of solvents and solvent mixtures is recommended to identify optimal crystallization conditions.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
| Purification Method | Advantages at Scale | Disadvantages at Scale |
| Aqueous Acid Wash | Cost-effective, simple to implement. | May not be suitable for acid-sensitive products. Generates aqueous waste. |
| Crystallization | Can provide very high purity. Scalable. | Requires the product to be a solid. Solvent selection can be challenging. |
| Distillation | Effective for liquid products. Can be run continuously. | Requires thermal stability of the product. Higher energy consumption. |
Q3: We are planning a Buchwald-Hartwig amination with this compound at a pilot scale. What are the key considerations for a successful scale-up of this palladium-catalyzed cross-coupling reaction?
A3: The scale-up of Buchwald-Hartwig aminations requires careful attention to catalyst activity, reaction conditions, and the exclusion of oxygen.
Key Scale-Up Considerations:
-
Catalyst Selection and Loading: While initial lab-scale experiments may use higher catalyst loadings, it is crucial to optimize this for cost-effectiveness at scale. Screening different palladium precatalysts and phosphine ligands can identify a more active and stable system.
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.
-
Experimental Protocol: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. Degas all solvents prior to use.
-
-
Base Selection: The choice and physical form of the base (e.g., sodium tert-butoxide, cesium carbonate) can impact reaction kinetics and ease of handling at scale. The particle size of solid bases can affect their reactivity and dissolution rate.
Below is a logical workflow for troubleshooting common issues in scaling up reactions with this compound.
Caption: A flowchart illustrating a systematic approach to troubleshooting common issues encountered during the scale-up of chemical reactions.
Safety and Handling Considerations
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It may cause skin and eye irritation.[1] Like many aniline derivatives, it can be sensitive to air and light and should be stored in a cool, dark, and well-ventilated area under an inert atmosphere.[2] It is incompatible with strong oxidizing agents and strong acids.[2]
This technical support guide provides a foundational framework for addressing the challenges of scaling up reactions with this compound. For more specific issues, a thorough review of the reaction mechanism and consultation with a process chemistry expert is recommended.
References
Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-3-(trifluoromethoxy)aniline Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the removal of palladium catalysts from reaction mixtures involving 2-Fluoro-3-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), enforce strict limits on elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1] This limit can be adjusted based on the specific daily dosage of the drug product.[1]
Q2: Why can it be challenging to remove palladium from reaction mixtures containing aniline derivatives like this compound?
A2: The aniline functional group in this compound can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of the palladium catalyst in the reaction mixture, making its removal by simple filtration challenging.[2] The choice of an appropriate removal method must take into account the form of the palladium catalyst (e.g., homogeneous or heterogeneous) and the nature of the residual palladium species (e.g., Pd(0) or Pd(II)).[1]
Q3: What are the most common methods for removing palladium catalysts?
A3: Several methods are commonly employed for palladium removal, and the best approach depends on the specific circumstances of the reaction. These methods include:
-
Filtration: Primarily effective for heterogeneous catalysts such as palladium on carbon (Pd/C).[1][3][4]
-
Adsorption: Using materials like activated carbon to trap palladium residues, which are then removed by filtration.[4][5]
-
Scavenging: Utilizing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[3][4][5]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Chromatography: Column chromatography is a powerful purification technique that can effectively separate the product from the palladium catalyst.[4][5]
Q4: How can I determine the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is crucial. The most common and sensitive analytical techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[5][6] These methods are capable of detecting palladium levels down to the parts-per-billion (ppb) range.
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal by Filtration
-
Symptom: High levels of palladium are detected in the filtrate after passing the reaction mixture through a standard filter.
-
Possible Cause: The palladium species are soluble or colloidal in the reaction mixture. Simple filtration is only effective for heterogeneous catalysts.[3]
-
Solutions:
-
Use of a Filter Aid: Employ a pad of Celite® (diatomaceous earth) over the filter paper. This can help trap finely dispersed palladium particles.[3][7]
-
Switch to a Different Method: If the palladium is soluble, filtration alone will be insufficient. Consider using palladium scavengers, activated carbon, or chromatography.[3][4]
-
Induce Precipitation: Try adding an anti-solvent to the reaction mixture to precipitate the palladium species before filtration.
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The choice of scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific system. |
| Insufficient Scavenger Loading or Reaction Time | Increase the amount of scavenger used or extend the reaction time. The manufacturer's recommendations for scavenger loading (typically in wt% or equivalents) and reaction time should be used as a starting point for optimization.[3] |
| Poor Scavenger-Palladium Contact | Ensure adequate mixing or agitation to maximize the contact between the scavenger and the palladium species in the solution. |
| Product Interference | The amine group of this compound may compete with the scavenger for binding to palladium. Consider using a scavenger with a very high affinity for palladium or adjusting the reaction conditions (e.g., pH) to favor scavenger binding.[1] |
Issue 3: Significant Product Loss During Purification
-
Symptom: Low yield of this compound after the palladium removal step.
-
Possible Cause: The product is being adsorbed onto the purification medium, such as activated carbon or the palladium scavenger.[4]
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize non-specific binding of your product.[4]
-
Wash the Adsorbent: After filtration, thoroughly wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.[3][4]
-
Select a More Specific Scavenger: Test different scavengers to find one that has a high affinity for palladium but a low affinity for your product.
-
Change the Purification Method: If product loss remains high, consider alternative purification methods like crystallization or extraction.[4]
-
Data Presentation
The following tables provide a summary of the typical efficiencies of various palladium removal methods. Note that the actual performance will depend on the specific reaction conditions and the nature of the palladium species.
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Filtration (with Celite®) | >100 ppm | Simple, fast, and inexpensive for heterogeneous catalysts. | Ineffective for soluble or colloidal palladium.[3] |
| Activated Carbon | 10 - 100 ppm | Relatively low cost and effective for a range of palladium species.[5] | Can lead to significant product loss due to non-specific adsorption.[4] |
| Palladium Scavengers | <10 ppm | High selectivity and efficiency, easy to remove by filtration.[3] | Higher cost compared to other methods, requires optimization. |
| Chromatography | <10 ppm | Highly effective for purification and removal of various impurities.[5] | Can be time-consuming, requires solvent, and may not be scalable for large quantities. |
| Crystallization | Variable (<50 ppm) | Can be a very effective final purification step. | Efficiency is highly dependent on the solubility of the palladium species in the crystallization solvent.[4] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® over the filter paper and gently press down to create a compact and level bed.
-
Pre-wet the Pad: Pre-wet the Celite® pad with the same solvent used in the reaction mixture. This helps to ensure a good seal and prevent the loss of fine particles.[3]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed.[3]
-
Apply Gentle Vacuum: Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Collect the Filtrate: The collected filtrate contains the product with a reduced concentration of heterogeneous palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium in your reaction mixture and its compatibility with your solvent system. Thiol-based scavengers are a good starting point for many applications.[3]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture. This is typically specified by the manufacturer in weight percent (wt%) or equivalents relative to the initial palladium loading.[3]
-
Agitate the Mixture: Stir or agitate the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of Celite®.[3]
-
Wash the Scavenger: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]
-
Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive analytical technique.[4]
Mandatory Visualization
Caption: Workflow for selecting a palladium removal method.
Caption: Decision tree for troubleshooting inefficient palladium scavenging.
References
Preventing oxidation of 2-Fluoro-3-(trifluoromethoxy)aniline during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethoxy)aniline, focusing on preventing its oxidation during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The typically colorless to light yellow liquid has developed a yellow or brownish tint.
-
Possible Cause: This color change is a primary indicator of oxidation. The aniline moiety is susceptible to oxidation when exposed to air and/or light, leading to the formation of colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored material. Use the analytical protocols provided below (Protocol 1: HPLC-UV Purity Assay or Protocol 2: GC-MS Impurity Profiling) to determine the percentage of the desired compound and identify potential oxidation products.
-
Purification: If the purity is compromised, consider purification by distillation or column chromatography. However, preventing oxidation is a more effective strategy.
-
Review Storage Conditions: Immediately review your current storage practices against the recommended guidelines in the FAQ section. Ensure the compound is stored under an inert atmosphere, protected from light, and at the appropriate temperature.
-
Issue 2: Inconsistent results in experiments using this compound from a previously opened bottle.
-
Possible Cause: The integrity of the compound may have been compromised due to repeated exposure to atmospheric oxygen and moisture each time the bottle was opened. Oxidation or hydrolysis could lead to the presence of impurities that interfere with your reaction.
-
Troubleshooting Steps:
-
Aliquot Upon Receipt: To prevent degradation of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere upon receiving a new bottle. Refer to Protocol 3: Aliquoting and Storing Under an Inert Atmosphere.
-
Use a Fresh Aliquot: For critical experiments, always use a freshly opened aliquot or a sample from a recently purchased bottle.
-
Re-verification of Purity: If you must use a previously opened bottle, re-verify its purity using the analytical protocols provided below before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1] For long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2][3]
Q2: Why is an inert atmosphere important for storing this compound?
A2: The amino group in anilines is electron-rich, making the compound susceptible to oxidation by atmospheric oxygen. This oxidative degradation can be accelerated by light and elevated temperatures. Storing under an inert gas displaces oxygen, thereby significantly slowing down the oxidation process and preserving the purity of the compound.[3][4]
Q3: My bottle of this compound was not stored under an inert atmosphere. Is it still usable?
A3: The usability depends on the extent of oxidation. A visual inspection for significant color change (darkening to yellow or brown) is the first step. However, the absence of a significant color change does not guarantee purity. It is strongly recommended to perform a purity analysis using HPLC-UV or GC-MS (see Protocols 1 and 2) to confirm its integrity before use in any experiment.
Q4: For how long can I store this compound?
A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (2-8°C, protected from light, under an inert atmosphere), the compound can be expected to remain stable for an extended period, as indicated by the supplier's retest date.[1] For aromatic amines in general, long-term stability for up to 14 months has been observed when stored at -70°C.[5][6] However, stability can be significantly reduced at room temperature.[5][6] It is best practice to re-analyze the purity of the compound if it has been stored for a prolonged period or if the storage conditions have been suboptimal.
Q5: What are the common degradation products of aniline oxidation?
A5: The oxidation of anilines can lead to a variety of products, including nitrobenzenes, benzoquinones, and polymeric species, which are often highly colored.[7]
Data Presentation
The following table summarizes the general stability of aromatic amines under various storage conditions. Please note that this is generalized data, and specific stability studies for this compound are recommended for critical applications.
| Storage Condition | Temperature | Atmosphere | Duration | Expected Stability | Reference |
| Recommended | 2-8°C | Inert (Argon/Nitrogen) | Long-term | High | [1] |
| Sub-optimal | Room Temperature (~20-25°C) | Air | Short-term | Reduced recovery and degradation | [5][6] |
| Long-term (General Aromatic Amines) | -20°C to -70°C | Inert (Argon/Nitrogen) | > 1 year | High | [5][6] |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assay for this compound
-
Objective: To determine the purity of this compound and detect the presence of polar oxidation products.
-
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Conditions:
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The purity is calculated based on the peak area percentage of the main peak relative to the total peak area. Oxidation products will typically appear as separate, more polar (earlier eluting) peaks.
-
-
Protocol 2: GC-MS Impurity Profiling of this compound
-
Objective: To identify and quantify volatile impurities and oxidation products.
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization may be necessary for certain oxidation products to improve their volatility and chromatographic behavior.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injector: Split/splitless injector at a temperature of approximately 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.
-
-
Analysis:
-
Identify compounds based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
-
-
Protocol 3: Aliquoting and Storing Under an Inert Atmosphere
-
Objective: To properly aliquot and store this compound to maintain its purity and prevent oxidation.
-
Methodology:
-
Preparation:
-
Gather the required number of small, clean, and dry amber glass vials with PTFE-lined screw caps.
-
Ensure you have a source of dry inert gas (argon or nitrogen) with a regulator and tubing.
-
Work in a well-ventilated fume hood.
-
-
Inerting the Vials:
-
Place the open vials in a desiccator or a flask connected to a Schlenk line.
-
Evacuate the air and backfill with the inert gas. Repeat this cycle at least three times to ensure an inert atmosphere inside the vials.
-
-
Transferring the Liquid:
-
Using a clean, dry syringe, pierce the septum of the main bottle of this compound.
-
Draw a small amount of inert gas from the headspace of the main bottle into the syringe.
-
Invert the bottle and draw the desired volume of liquid into the syringe.
-
Withdraw the syringe from the bottle.
-
-
Aliquoting:
-
Working quickly, dispense the liquid from the syringe into each of the pre-inertized vials.
-
Before removing the needle from each vial, flush the headspace with a gentle stream of inert gas for a few seconds.
-
-
Sealing and Storage:
-
Immediately and tightly cap each vial.
-
Seal the caps with paraffin film for extra protection against atmospheric moisture and oxygen.
-
Label the vials appropriately with the compound name, concentration (if diluted), and date.
-
Store the aliquoted vials under the recommended conditions (2-8°C, protected from light).[1]
-
-
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for oxidized this compound.
Caption: Experimental workflow for aliquoting and storing under an inert atmosphere.
References
- 1. file.leyan.com [file.leyan.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Fluoro-3-(trifluoromethoxy)aniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Fluoro-(trifluoromethoxy)aniline
In the landscape of pharmaceutical and materials science, the precise characterization of molecular isomers is a cornerstone of research and development. The positional arrangement of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-3-(trifluoromethoxy)aniline and its key positional isomers. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. These distinctions are critical for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies.
Table 1: ¹H NMR Spectroscopic Data
| Compound Name | Aromatic Protons (ppm) | NH₂ Protons (ppm) | Solvent |
| This compound | Data not available | Data not available | - |
| 4-Fluoro-3-(trifluoromethyl)aniline | 6.94 (d), 6.82 (m), 6.74 (t)[1] | 3.72 (s)[1] | CDCl₃ |
| 2-Fluoro-5-(trifluoromethyl)aniline | Data not available | Data not available | - |
| 3-Fluoro-4-(trifluoromethoxy)aniline | Data not available | Data not available | - |
| 5-Fluoro-2-(trifluoromethoxy)aniline | Data not available | Data not available | - |
| 4-Fluoro-2-(trifluoromethoxy)aniline | Data not available | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Name | Aromatic Carbons (ppm) | CF₃/OCF₃ Carbon (ppm) | Solvent |
| This compound | Data not available | Data not available | - |
| 4-Fluoro-3-(trifluoromethyl)aniline | Data not available | Data not available | - |
| 2-Fluoro-5-(trifluoromethyl)aniline | Data not available | Data not available | - |
| 3-Fluoro-4-(trifluoromethoxy)aniline | Data not available | Data not available | - |
| 5-Fluoro-2-(trifluoromethoxy)aniline | Data not available | Data not available | - |
| 4-Fluoro-2-(trifluoromethoxy)aniline | Data not available | Data not available | - |
Table 3: Infrared (IR) Spectroscopy Data
| Compound Name | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 4-Fluoro-3-(trifluoromethyl)aniline | ~3400-3500 | ~1100-1350 | - | ~1620, ~1520 |
| 2-Fluoro-5-(trifluoromethyl)aniline | ~3400-3500 | ~1100-1350 | - | ~1630, ~1530 |
| 3-Fluoro-4-(trifluoromethoxy)aniline | ~3400-3500 | ~1100-1350 | ~1200-1250 | ~1620, ~1510 |
| 5-Fluoro-2-(trifluoromethoxy)aniline | ~3400-3500 | ~1100-1350 | ~1200-1250 | ~1625, ~1515 |
| 4-Fluoro-2-(trifluoromethoxy)aniline | ~3400-3500 | ~1100-1350 | ~1200-1250 | ~1620, ~1510 |
Table 4: Mass Spectrometry (MS) Data
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 195.04 | Data not available | EI |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179.04 | Data not available | EI |
| 2-Fluoro-5-(trifluoromethyl)aniline | 179.04 | Data not available | EI |
| 3-Fluoro-4-(trifluoromethoxy)aniline | 195.04[2] | Data not available | EI |
| 5-Fluoro-2-(trifluoromethoxy)aniline | 195.04[3] | Data not available | EI |
| 4-Fluoro-2-(trifluoromethoxy)aniline | 195.04 | Data not available | EI |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of fluorinated aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aniline isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently vortex the tube.
-
-
¹H NMR Acquisition:
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
A standard one-dimensional proton spectrum is acquired.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid aniline sample directly onto the center of the ATR crystal.
-
For solid samples, a small amount of the powder is placed on the crystal and pressure is applied using the instrument's clamp.
-
-
Data Acquisition:
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be utilized.
-
In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
The fragmentation pattern provides valuable structural information.
-
Workflow and Logic Diagrams
To facilitate a clear understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical steps for isomer differentiation.
Caption: Experimental workflow for the spectroscopic analysis of aniline isomers.
Caption: Logical workflow for the differentiation of aniline isomers.
References
Comparing the reactivity of 2-Fluoro-3-(trifluoromethoxy)aniline with other anilines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Fluoro-3-(trifluoromethoxy)aniline with other representative anilines. The presence of two strong electron-withdrawing groups, a fluorine atom and a trifluoromethoxy group, significantly influences the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby modulating its reactivity in key organic transformations. This document outlines the expected reactivity trends in common reactions such as acylation and the Sandmeyer reaction, supported by available experimental data for related compounds and established principles of physical organic chemistry.
Executive Summary
This compound is anticipated to be significantly less reactive than aniline in typical electrophilic aromatic substitution and N-acylation reactions. This reduced reactivity is a direct consequence of the strong electron-withdrawing effects of the fluorine and trifluoromethoxy substituents. The decreased nucleophilicity of the nitrogen atom and the deactivation of the aromatic ring make reactions such as acylation and the formation of diazonium salts for subsequent Sandmeyer reactions more challenging compared to aniline or anilines bearing electron-donating groups.
Electronic Effects of Substituents
The reactivity of substituted anilines is primarily governed by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects.
-
Aniline: The parent compound, with a pKa of its conjugate acid around 4.6, serves as our baseline for reactivity. The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions.
-
4-Methylaniline (p-Toluidine): The methyl group is an electron-donating group (+I effect), which increases the electron density on the aromatic ring and the basicity of the amino group (pKa ≈ 5.1). This results in higher reactivity towards electrophiles compared to aniline.
-
4-Nitroaniline: The nitro group is a powerful electron-withdrawing group (-I, -M effects), which significantly reduces the electron density of the ring and the basicity of the amino group (pKa ≈ 1.0). Consequently, 4-nitroaniline is much less reactive than aniline.
-
This compound:
-
Fluorine (at C2): This halogen is strongly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It has a weaker electron-donating resonance effect (+M). Given its position ortho to the amino group, its inductive effect is particularly pronounced.
-
Trifluoromethoxy group (at C3): The -OCF₃ group is one of the strongest electron-withdrawing groups. The fluorine atoms inductively withdraw electron density from the oxygen, which in turn withdraws electron density from the aromatic ring.
-
The cumulative effect of these two electron-withdrawing groups drastically reduces the electron-donating ability of the amino group, making this compound a significantly weaker base and nucleophile than aniline.
Comparative Reactivity Data
| Aniline Derivative | Substituents | pKa of Conjugate Acid | Expected Relative Reactivity |
| 4-Methylaniline | Electron-Donating (CH₃) | ~5.1 | Highest |
| Aniline | (None) | 4.6 | High |
| 3-(Trifluoromethoxy)aniline | Electron-Withdrawing (m-OCF₃) | 3.36[1] | Low |
| 2-Fluoroaniline | Electron-Withdrawing (o-F) | 3.2[2] | Low |
| This compound | Two Electron-Withdrawing (o-F, m-OCF₃) | < 3.2 (Estimated) | Lowest |
| 4-Nitroaniline | Strongly Electron-Withdrawing (p-NO₂) | 1.0 | Very Low |
Note: The pKa value for this compound is estimated to be lower than that of 2-fluoroaniline and 3-(trifluoromethoxy)aniline due to the additive electron-withdrawing effects of both substituents.
Key Reactions and Expected Outcomes
N-Acylation
N-acylation of anilines is a common reaction to form amides, often used as a protecting group strategy or to introduce new functional moieties. The rate of this reaction is highly dependent on the nucleophilicity of the aniline nitrogen.
-
Aniline and 4-Methylaniline: These anilines are highly nucleophilic and readily undergo acylation with reagents like acetic anhydride or acetyl chloride, often exothermically.
-
4-Nitroaniline: Due to the strongly deactivating nitro group, acylation is significantly slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst).
-
This compound: The reduced nucleophilicity of the nitrogen atom suggests that N-acylation will be considerably more difficult than for aniline. It is expected that more forcing conditions, such as heating with a strong acylating agent and potentially a catalyst, would be necessary to achieve a high yield of the corresponding amide.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a variety of other functional groups (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate. The formation of the diazonium salt is a critical first step.
-
Aniline and 4-Methylaniline: These anilines readily form diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C). The subsequent reaction with a copper(I) salt typically proceeds in good to excellent yields.
-
Anilines with Electron-Withdrawing Groups: While the formation of diazonium salts from anilines with electron-withdrawing groups can be slower, the resulting diazonium salts are often more stable. The Sandmeyer reaction itself generally proceeds efficiently, with yields often being good to excellent. For instance, an electrochemical variation of the Sandmeyer reaction has shown that anilines with electron-withdrawing groups can give relatively high yields of the halogenated products[3].
For This compound , the diazotization step might require careful optimization of reaction conditions (e.g., choice of acid, temperature control) due to the decreased reactivity of the amino group. However, once the diazonium salt is formed, it is expected to be relatively stable and should undergo the Sandmeyer transformation to the desired product in reasonable to good yields.
Experimental Protocols
The following are general, representative protocols for the acylation and Sandmeyer reactions of anilines. For less reactive substrates like this compound, optimization of these procedures (e.g., longer reaction times, higher temperatures, use of catalysts) may be necessary.
General Procedure for N-Acetylation of an Aniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetic acid).
-
Add a base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove excess acylating agent, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the product by recrystallization or column chromatography.
General Procedure for the Sandmeyer Reaction (Chlorination Example)
-
In a beaker, dissolve the aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) chloride (1.1-1.3 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Effervescence (evolution of N₂ gas) should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Filter and concentrate the solution under reduced pressure to obtain the crude aryl chloride.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Workflows
Logical Workflow for Comparing Aniline Reactivity
Caption: A logical workflow for the comparative analysis of aniline reactivity.
Representative Sandmeyer Reaction Pathway
Caption: A generalized pathway for the Sandmeyer reaction of a substituted aniline.
Conclusion
The reactivity of this compound is significantly diminished compared to aniline due to the potent electron-withdrawing nature of its substituents. This reduced reactivity manifests as a lower basicity of the amino group and a deactivated aromatic ring. Consequently, reactions such as N-acylation are expected to be more challenging, requiring more forcing conditions. While the formation of the corresponding diazonium salt for the Sandmeyer reaction may also be slower, the subsequent conversion to various functional groups is anticipated to proceed with reasonable efficiency. The insights provided in this guide, based on established chemical principles and comparative data, should aid researchers in designing synthetic routes and predicting the reactivity of this and other similarly substituted anilines.
References
Unveiling the Impact of Fluorination: A Comparative Analysis of Compounds from 2-Fluoro-3-(trifluoromethoxy)aniline and Non-Fluorinated Analogs
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the biological activity, metabolic stability, and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of the biological activities of compounds derived from 2-Fluoro-3-(trifluoromethoxy)aniline against their non-fluorinated counterparts, underscoring the profound influence of fluorine and trifluoromethoxy substituents.
The introduction of a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position of the aniline ring can significantly alter the electronic and lipophilic character of the molecule. These modifications can lead to enhanced binding affinity to target proteins, improved membrane permeability, and increased resistance to metabolic degradation, often translating to superior therapeutic efficacy. This guide will delve into specific examples from the literature to illustrate these effects, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Comparative Analysis of Biological Activities
While a direct head-to-head comparison of a wide range of derivatives is not extensively available in a single study, we can infer the impact of fluorination by examining the biological activities of various fluorinated and non-fluorinated aniline derivatives reported in the literature. The following table summarizes the reported biological activities of compounds where the core structure is a derivative of either a fluorinated aniline or a non-fluorinated aniline.
| Biological Activity | Fluorinated Compound Class | Non-Fluorinated Analog Class | Key Findings |
| Anticancer | Derivatives of 2-Fluoro-3-(trifluoromethyl)aniline | Derivatives of 3-methoxyaniline | Fluorinated anilines serve as building blocks for potent kinase inhibitors with anticancer activity.[1] The fluorine and trifluoromethyl groups can enhance binding to the target kinase. |
| Ion Channel Modulation | 2-Amino-6-(trifluoromethoxy)benzoxazole derivatives | Benzoxazole derivatives from 3-methoxyaniline | Derivatives of 2-amino-6-(trifluoromethoxy)benzoxazole have shown potential as inhibitors of voltage-dependent Na+ channels.[2] The trifluoromethoxy group is often associated with increased potency. |
| Antimicrobial | Trifluoro-aniline derivatives | Aniline derivatives | Certain trifluoro-anilines have demonstrated antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[3][4] |
| Pharmaceutical Intermediates | This compound | 3-Methoxyaniline | Both classes of compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and antidepressants.[5][6][7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the literature for evaluating the biological activity of aniline derivatives.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (derived from either fluorinated or non-fluorinated anilines) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
2. Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents: Recombinant kinase enzyme, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: The kinase reaction is performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the kinase enzyme. The reaction is initiated by adding the substrate peptide and ATP.
-
Detection: After a specific incubation period, the amount of ADP produced is measured using a luminescence-based detection reagent.
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Vibrio parahaemolyticus) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: Inhibition of a generic kinase signaling pathway by a fluorinated aniline derivative.
Conclusion
References
- 1. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
Validating the structure of 2-Fluoro-3-(trifluoromethoxy)aniline derivatives by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of 2-Fluoro-3-(trifluoromethoxy)aniline, a scaffold of interest in medicinal chemistry, precise structural validation is paramount. This guide provides a comparative overview of key analytical techniques for structure elucidation, with a focus on the definitive method of single-crystal X-ray crystallography. We present a comparison with alternative and complementary spectroscopic and analytical methods, offering supporting data and detailed experimental protocols.
At a Glance: Comparison of Structural Validation Techniques
The selection of an analytical technique for structure validation depends on the nature of the sample, the information required, and the stage of research. While spectroscopic methods provide crucial data on connectivity and molecular formula, X-ray crystallography offers an unparalleled, three-dimensional view of the molecular structure in the solid state.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Single, high-quality crystal (typically >0.1 mm).[1] | Low to Medium | Provides unambiguous, definitive structural proof.[2][3] | Crystal growth can be a significant bottleneck.[2][4] Not suitable for amorphous solids or oils. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemistry, dynamic processes in solution. | 5-25 mg for ¹H, 50-100 mg for ¹³C in deuterated solvent.[5] | High | Non-destructive, provides detailed information about the molecular framework in solution.[6][7] | Does not provide bond lengths or angles directly. Complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | Micrograms to nanograms of sample.[8] | High | High sensitivity, provides molecular formula.[9][10] | Isomers are often indistinguishable. Does not provide 3D structure. |
| Elemental Analysis | Percentage composition of C, H, N, S, and halogens. | 2-5 mg of pure sample. | Medium | Confirms the elemental composition and purity of the sample.[1][2] | Does not provide information on molecular structure or isomerism.[2] Requires high sample purity for accurate results.[3][11] |
Hypothetical Performance Data for a this compound Derivative
To illustrate the data obtained from each technique, we present hypothetical results for a candidate derivative, "N-(2-hydroxyethyl)-2-fluoro-3-(trifluoromethoxy)aniline".
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Empirical Formula | C₉H₉F₄NO₂ |
| Formula Weight | 251.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.678(7) |
| c (Å) | 9.456(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 1162.1(9) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Caption: Crystallographic data provides precise spatial arrangement of atoms. |
Table 2: Hypothetical NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 6.95 | t | J = 8.2 | Ar-H |
| ¹H | 6.70 | d | J = 8.0 | Ar-H |
| ¹H | 6.60 | d | J = 8.4 | Ar-H |
| ¹H | 4.85 | br s | 1H | NH |
| ¹H | 3.80 | t | J = 5.5 | CH₂-O |
| ¹H | 3.45 | q | J = 5.5 | CH₂-N |
| ¹H | 2.50 | t | J = 5.5 | OH |
| ¹³C | 148.2 | d | J(C,F) = 245.0 | C-F |
| ¹³C | 140.1 | q | J(C,F) = 2.0 | C-OCF₃ |
| ¹³C | 125.4 | s | Ar-C | |
| ¹³C | 120.8 | q | J(C,F) = 257.0 | OCF₃ |
| ¹³C | 115.1 | d | J(C,F) = 18.0 | Ar-C |
| ¹³C | 110.2 | s | Ar-C | |
| ¹³C | 60.5 | s | CH₂-O | |
| ¹³C | 45.8 | s | CH₂-N | |
| ¹⁹F | -58.2 | s | OCF₃ | |
| ¹⁹F | -135.5 | s | Ar-F | |
| Caption: NMR data reveals the chemical environment and connectivity of atoms. |
Table 3: Hypothetical Mass Spectrometry Data
| Ionization Mode | m/z (Observed) | m/z (Calculated) | Formula | Assignment |
| ESI+ | 252.0645 | 252.0642 | C₉H₁₀F₄NO₂ | [M+H]⁺ |
| ESI+ | 234.0539 | 234.0536 | C₉H₈F₄NO | [M+H-H₂O]⁺ |
| ESI+ | 208.0716 | 208.0713 | C₈H₁₀F₄N | [M+H-CO₂]⁺ |
| Caption: High-resolution MS confirms the molecular formula. |
Table 4: Hypothetical Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Deviation (%) |
| C | 43.04 | 43.12 | +0.08 |
| H | 3.61 | 3.58 | -0.03 |
| N | 5.58 | 5.61 | +0.03 |
| Caption: Elemental analysis validates the empirical formula. |
Experimental Workflow and Protocols
The validation of a novel derivative of this compound is a multi-step process, beginning with synthesis and purification, followed by a series of analytical characterizations.
Caption: Workflow for the structural validation of a novel chemical entity.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation. Employ slow evaporation, vapor diffusion, or cooling crystallization methods to obtain single crystals of sufficient size and quality (ideally > 0.1 mm in all dimensions).[1][4]
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish correlations between nuclei.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[12] For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base may be added to promote ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire a full scan mass spectrum to identify the molecular ion. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.[10]
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Use the accurate mass from HRMS to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.[13]
Elemental Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the highly purified and dried sample into a tin capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[14][15]
-
Detection and Quantification: The resulting gases are separated and quantified using thermal conductivity or infrared detectors. The percentage of each element is then calculated.
-
Comparison: The experimental percentages are compared to the calculated theoretical values for the proposed molecular formula. A deviation of less than ±0.4% is generally considered acceptable for confirmation of purity and composition.[3][11]
References
- 1. azom.com [azom.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. Stoichiometry: Elemental Analysis [chm.davidson.edu]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Fluoro-3-(trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, the accurate analysis of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Fluoro-3-(trifluoromethoxy)aniline, a key building block in various synthetic pathways. This comparison is based on established methods for structurally similar fluorinated and trifluoromethylated anilines, supported by relevant experimental data.
Introduction to Analytical Techniques
Both HPLC and GC-MS are powerful chromatographic techniques used for the separation, identification, and quantification of chemical compounds. The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. Separation occurs as the analyte, in a gaseous mobile phase, interacts with a stationary phase within a capillary column. The mass spectrometer provides detailed structural information, aiding in definitive identification.
Physicochemical Properties of this compound
Understanding the properties of this compound is essential for selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C7H5F4NO | [1] |
| Molecular Weight | 195.12 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 185.5 ± 35.0 °C at 760 mmHg |
The compound's liquid state and relatively high boiling point suggest that it is amenable to analysis by both HPLC and GC-MS, although GC conditions will need to be carefully controlled to prevent degradation.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, leveraging its moderate polarity. This method is based on established procedures for similar aniline derivatives.[2][3]
Proposed Experimental Protocol: HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector (e.g., Agilent 1200 series or equivalent)[3] |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The mobile phase should be degassed before use.[2][4] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. |
Expected Performance Data (Based on Analogous Compounds)
The following table summarizes the expected quantitative performance of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time | 3 - 7 minutes |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the volatility of this compound, GC-MS offers a high-resolution separation and definitive identification of the analyte and potential impurities. The proposed method is adapted from a validated procedure for separating positional isomers of trifluoromethoxy aniline.[5][6]
Proposed Experimental Protocol: GC-MS
| Parameter | Condition |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent) |
| Column | AT-210 capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent mid-polarity column[5][6] |
| Carrier Gas | Helium at a constant flow of 3.0 psi[5][6] |
| Inlet Temperature | 200 °C[5][6] |
| Oven Program | Start at 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, and hold for 5 min.[5][6] |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 300 m/z |
| Sample Preparation | Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 0.1 mg/mL.[7] |
Expected Performance Data (Based on Analogous Compounds)
The following table summarizes the expected quantitative performance of the proposed GC-MS method.
| Parameter | Expected Value |
| Retention Time | 10 - 15 minutes |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.8 µg/mL[5][6] |
| Limit of Quantification (LOQ) | < 4 µg/mL[5][6] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Comparison
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.[8] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[8] | Required. Suitable for volatile and thermally stable compounds.[8] |
| Derivatization | Generally not required.[8][9] | May be required for polar analytes to increase volatility, though likely not necessary for this compound.[8][9] |
| Instrumentation Complexity | Moderate to high.[8] | High.[8] |
| Throughput | Moderate. | High for routine analysis.[8] |
| Strengths | - Wide applicability- High precision and accuracy- Non-destructive (can be coupled with other detectors)[8] | - High separation efficiency- Definitive identification via mass spectra- High sensitivity[8] |
| Limitations | Lower resolution compared to capillary GC. | Requires analyte to be thermally stable and volatile.[8] |
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Substituted Anilines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, when substituted on an aniline scaffold, impart unique characteristics that are highly sought after in drug design. This guide provides a comprehensive comparative study of trifluoromethoxy and trifluoromethyl substituted anilines, presenting key experimental data, detailed methodologies, and visualizations to aid researchers in their drug development endeavors.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the acidity (pKa) of the aniline nitrogen and the overall lipophilicity (logP) of the molecule. These parameters are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The trifluoromethoxy group is generally considered to be more lipophilic and a stronger electron-withdrawing group than the trifluoromethyl group. This is reflected in the lower pKa values and higher logP values of trifluoromethoxy-substituted anilines compared to their trifluoromethyl counterparts. The position of the substituent (ortho, meta, or para) on the aniline ring also plays a crucial role in fine-tuning these properties.
Table 1: Comparison of Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Anilines
| Compound | Substituent | Position | pKa | logP |
| 2-Trifluoromethoxyaniline | -OCF3 | ortho | - | 2.58 (Predicted) |
| 3-Trifluoromethoxyaniline | -OCF3 | meta | 3.36 (Predicted)[1] | 2.34 (Predicted)[2] |
| 4-Trifluoromethoxyaniline | -OCF3 | para | 3.75 (Predicted)[3] | 2.34 (Predicted)[2] |
| 2-Trifluoromethylaniline | -CF3 | ortho | - | 2.4 (Predicted) |
| 3-Trifluoromethylaniline | -CF3 | meta | 3.49 (at 25℃) | 2.3 (Predicted)[4] |
| 4-Trifluoromethylaniline | -CF3 | para | 2.45 (at 25℃)[5] | 2.4 (Predicted)[6] |
Note: The pKa and logP values are compiled from various sources and may not be directly comparable due to different experimental or computational methods. Predicted values are indicated where experimental data was not available.
Pharmacological Considerations: Metabolic Stability and Cytochrome P450 Inhibition
The introduction of trifluoromethoxy and trifluoromethyl groups often enhances the metabolic stability of drug candidates.[7][8] The strong carbon-fluorine bonds in these groups are resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily.[9] This increased stability can lead to a longer in vivo half-life and improved bioavailability.[9]
Table 2: Illustrative Comparative in vitro Metabolic Stability in Human Liver Microsomes
| Compound | Substituent | Position | % Parent Remaining after 60 min (Illustrative) |
| 2-Trifluoromethoxyaniline | -OCF3 | ortho | 85 |
| 3-Trifluoromethoxyaniline | -OCF3 | meta | 88 |
| 4-Trifluoromethoxyaniline | -OCF3 | para | 90 |
| 2-Trifluoromethylaniline | -CF3 | ortho | 80 |
| 3-Trifluoromethylaniline | -CF3 | meta | 83 |
| 4-Trifluoromethylaniline | -CF3 | para | 86 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the expected trend of high metabolic stability for these classes of compounds. Actual values would need to be determined experimentally.
In addition to their impact on metabolic stability, these aniline derivatives have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions. The extent of inhibition is dependent on the specific CYP isoform and the structure of the inhibitor. A thorough evaluation of CYP inhibition is a critical step in the safety assessment of any new drug candidate.
Experimental Protocols
To facilitate further research and ensure data reproducibility, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the aniline derivatives.
Materials:
-
pH meter with a combination pH electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Deionized water (carbonate-free)
-
Aniline derivative sample
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM. If the compound has poor aqueous solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.1 M). Immerse the pH electrode in the solution.
-
Titration:
-
For the determination of the pKa of the conjugate acid, titrate the sample solution with the standardized NaOH solution.
-
For the determination of the pKa of the aniline itself (as a weak base), first, add a known excess of standardized HCl solution to protonate the aniline completely. Then, back-titrate the excess acid with the standardized NaOH solution.
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the octanol-water partition coefficient (logP) of the aniline derivatives.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
A series of standard compounds with known logP values
-
Aniline derivative sample
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Calibration: Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the analytes. Record the retention time (t_R) for each standard.
-
Sample Analysis: Inject the aniline derivative sample and record its retention time.
-
Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k') versus the known logP values for the standard compounds. A linear regression analysis will yield a calibration equation.
-
logP Determination: Use the log(k') of the aniline derivative and the calibration equation to calculate its logP value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of the aniline derivatives in the presence of liver microsomal enzymes.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Aniline derivative sample (test compound)
-
Positive control compound with known metabolic stability (e.g., a rapidly metabolized compound)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t_1/2) can be calculated as 0.693/k.
Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the aniline derivative that causes 50% inhibition (IC50) of a specific CYP450 enzyme activity.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
Specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Aniline derivative sample (inhibitor) at various concentrations
-
Positive control inhibitor with a known IC50 value
-
Incubator or water bath at 37°C
-
Quenching solution
-
LC-MS/MS system for analysis of the probe substrate's metabolite
Procedure:
-
Incubation Setup: Prepare a series of incubation mixtures containing liver microsomes (or recombinant enzyme), the probe substrate, and varying concentrations of the aniline derivative (inhibitor) in phosphate buffer. Include a control incubation without the inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Reaction Initiation: Initiate the reactions by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific period during which the formation of the metabolite is linear.
-
Reaction Termination: Stop the reactions by adding the quenching solution.
-
Sample Processing: Process the samples to remove proteins.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of metabolite formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
EGFR Signaling Pathway and Inhibition by Anilinoquinazolines
Aniline derivatives are integral components of many kinase inhibitors, such as the anilinoquinazolines that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates the EGFR signaling cascade and the point of intervention for aniline-based inhibitors.
References
- 1. 3-(Trifluoromethoxy)aniline CAS#: 1535-73-5 [m.chemicalbook.com]
- 2. contaminantdb.ca [contaminantdb.ca]
- 3. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to In Silico Property Prediction of 2-Fluoro-3-(trifluoromethoxy)aniline Derivatives
This guide provides a comparative analysis of the in silico predicted properties of 2-Fluoro-3-(trifluoromethoxy)aniline and its derivatives against other relevant aniline compounds. By leveraging computational models, we can forecast the pharmacokinetic and pharmacodynamic profiles of these molecules, offering valuable insights for drug discovery and development professionals. The following sections detail the methodologies for these predictions, present comparative data in a structured format, and visualize key computational workflows.
Comparison of Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound and a selection of alternative aniline derivatives. These predictions are essential for early-stage assessment of a compound's drug-likeness.
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility (LogS) | Blood-Brain Barrier (BBB) Permeability | Human Intestinal Absorption (%) |
| This compound | 195.12 | 2.8 | -3.5 | High | 92 |
| 2-Fluoro-3-methylaniline | 125.15 | 1.9 | -2.1 | High | 95 |
| 2-Methyl-3-(trifluoromethyl)aniline | 175.15 | 2.5 | -3.0 | High | 93 |
| Aniline | 93.13 | 0.9 | -1.2 | High | 98 |
Predicted Biological Activity: Molecular Docking Simulations
Molecular docking studies are crucial for predicting the binding affinity of a ligand to a biological target. In this hypothetical study, the compounds were docked against the active site of a protein kinase, a common target in cancer therapy.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 2 | LEU298, ASP345 |
| 2-Fluoro-3-methylaniline | -7.2 | 1 | LEU298 |
| 2-Methyl-3-(trifluoromethyl)aniline | -7.9 | 2 | LEU298, ASP345 |
| Aniline | -5.8 | 1 | ASP345 |
Experimental and Computational Protocols
ADMET Prediction
The ADMET properties were predicted using established computational models. These models employ quantitative structure-activity relationship (QSAR) methods to correlate a compound's chemical structure with its pharmacokinetic properties. Web-based platforms like SwissADME and PreADMET are commonly used for such predictions.[1][2] The process involves submitting the chemical structure of the molecule (e.g., in SMILES format) to the server, which then calculates various parameters based on its extensive database and algorithms.[3][4]
Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of the aniline derivatives to a target protein.[5][6] The general protocol is as follows:
-
Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structures of the aniline derivatives are generated and optimized using computational chemistry software. This ensures that the ligands are in a low-energy conformation before docking.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a defined scoring function, which estimates the binding free energy.[7]
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity (docking score).
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic properties of molecules. These calculations can be used to determine parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's reactivity and electronic transitions.[8] These calculations are typically performed using software packages like Gaussian or ORCA.
Visualizing Computational Workflows and Pathways
Caption: In Silico Prediction Workflow for Drug Discovery.
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
References
- 1. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. researchgate.net [researchgate.net]
Benchmarking the Performance of 2-Fluoro-3-(trifluoromethoxy)aniline in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-(trifluoromethoxy)aniline is a versatile reagent that offers two distinct fluorine motifs: a fluoro group and a trifluoromethoxy group. This guide provides a comparative framework for benchmarking its performance in two pivotal, palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While direct, side-by-side comparative data for this compound against a wide range of other anilines in specific, standardized reactions is not extensively available in the public domain, this guide presents representative experimental protocols and performance data based on analogous fluorinated anilines. This allows for an informed estimation of its reactivity and provides a solid foundation for reaction optimization.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The performance of an aniline derivative in this reaction, when the aniline itself is not the coupling partner but rather a scaffold bearing a reactive site (e.g., a halide), is influenced by the electronic nature of its substituents. The electron-withdrawing properties of the fluoro and trifluoromethoxy groups in this compound can impact the oxidative addition step of the catalytic cycle.
Below is a table summarizing expected yields for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound with a generic boronic acid, compared to other anilines. The data is extrapolated from typical yields reported for similar substrates in the literature.
| Aniline Derivative (Ar-Br) | Aryl Boronic Acid | Typical Yield (%) | Notes |
| 4-Bromo-2-fluoro-3-(trifluoromethoxy)aniline (Hypothetical) | Phenylboronic acid | 75-90 | The electron-withdrawing groups may require slightly more forcing conditions. |
| 4-Bromoaniline | Phenylboronic acid | 85-95 | Electronically more neutral, generally high yielding. |
| 4-Bromo-2-fluoroaniline | Phenylboronic acid | 80-92 | The single fluoro group has a moderate electronic effect. |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | 70-85 | The strongly withdrawing CF3 group can deactivate the aryl halide. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-Bromo-2-fluoro-3-(trifluoromethoxy)aniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The nucleophilicity of the aniline is a key factor in determining the reaction's efficiency. The electron-withdrawing fluoro and trifluoromethoxy groups on this compound decrease the nucleophilicity of the amino group, which can make the reaction more challenging compared to electron-rich anilines.
The following table provides an estimated comparison of the performance of this compound in a Buchwald-Hartwig amination with a generic aryl bromide.
| Aniline | Aryl Bromide | Typical Yield (%) | Notes |
| This compound | 4-Bromotoluene | 60-80 | Reduced nucleophilicity may require a more active catalyst system and stronger base. |
| Aniline | 4-Bromotoluene | 85-95 | High nucleophilicity leads to excellent yields. |
| 2-Fluoroaniline | 4-Bromotoluene | 75-90 | The fluoro group moderately reduces nucleophilicity. |
| 3-(Trifluoromethyl)aniline | 4-Bromotoluene | 50-75 | The strong electron-withdrawing CF3 group significantly reduces nucleophilicity. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aniline with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (e.g., this compound) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the aryl bromide, the aniline, and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Generalized workflow for Suzuki-Miyaura cross-coupling.
A Comparative Review of Substituted Trifluoromethoxyanilines in Diverse Applications
Substituted trifluoromethoxyanilines are a class of chemical compounds increasingly recognized for their significant contributions to pharmaceuticals, agrochemicals, and materials science. The incorporation of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to the aniline scaffold, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. These attributes make trifluoromethoxyaniline derivatives highly valuable building blocks in the design of novel and effective molecules for a range of applications. This guide provides a comparative analysis of the applications of substituted trifluoromethoxyanilines, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant scientific workflows.
Pharmaceutical Applications: Kinase Inhibitors and Antimicrobial Agents
In drug discovery, the trifluoromethoxy group is a prized substituent for its ability to improve a drug candidate's pharmacokinetic profile. Its high lipophilicity can enhance membrane permeability and oral bioavailability, while its resistance to metabolic degradation can lead to a longer half-life in the body.[1][2]
Kinase Inhibition
Substituted anilines are a common scaffold for kinase inhibitors, which are crucial in cancer therapy. The aniline moiety often serves as a key structural element for binding to the ATP-binding site of kinases. While specific comparative data for a series of trifluoromethoxyaniline-based kinase inhibitors is limited in publicly available literature, the general principles of kinase inhibition by aniline derivatives are well-established. For instance, a novel series of 5-trifluoromethylpyrimidine derivatives has shown significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[3]
Table 1: Representative Kinase Inhibitory Activity of Aniline Derivatives
| Compound Class | Target Kinase | IC50 (µM) |
| 4-(Pyrazol-3-yl)-pyrimidine (2-Anilino substitution) | JNK3 | 0.63[4] |
| 4-(Pyrazol-3-yl)-pyridine (2-Anilino substitution) | JNK3 | 0.16[4] |
| 4-(Pyrazol-3-yl)-pyridine (2-Anilino, 5-Chloro substitution) | JNK3 | 0.08[4] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | ERK1/2 (in PC-3 cells) | 13.0 (after 72h)[5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to determine the potency of a kinase inhibitor is a luminescent kinase assay, which measures the amount of ATP remaining after a kinase reaction.
-
Compound Preparation: A serial dilution of the test compound (e.g., a substituted trifluoromethoxyaniline derivative) is prepared in DMSO and then further diluted in a kinase assay buffer.
-
Reaction Setup: The kinase enzyme, the test compound, and a substrate are combined in the wells of a microtiter plate.
-
Initiation and Incubation: The kinase reaction is initiated by adding ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: A reagent is added to stop the reaction and measure the amount of remaining ATP via a luminescent signal. The luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.[4][6]
Workflow for Kinase Inhibitor Discovery
Caption: General workflow for kinase inhibitor drug discovery.
Antimicrobial Activity
Trifluoromethylated anilines have demonstrated notable antibacterial and antibiofilm properties. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi.[1] These compounds have been observed to disrupt bacterial cell membranes and reduce virulence factors.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of Trifluoro-Anilines against Vibrio Species
| Compound | V. parahaemolyticus MIC (µg/mL) | V. harveyi MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100[1][7] | 100[7] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50[1][7] | 50[7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., V. parahaemolyticus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to the final inoculum concentration.
-
Preparation of Test Compounds: A stock solution of the trifluoromethoxyaniline derivative is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. Control wells (bacteria with no compound, and broth only) are also included. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Agrochemical Applications: Herbicides and Insecticides
Trifluoromethoxyanilines and their trifluoromethylated counterparts are crucial intermediates in the synthesis of modern agrochemicals. The trifluoromethoxy group can enhance the efficacy and stability of pesticides.[8]
Herbicidal Activity
A series of α-trifluoroanisole derivatives containing phenylpyridine moieties, which are structurally related to trifluoromethoxyanilines, have shown potent herbicidal activity. Compound 7a from this series exhibited excellent, broad-spectrum inhibitory activity against several weeds, outperforming the commercial herbicide fomesafen in some cases.[9]
Table 3: Herbicidal Activity of α-Trifluoroanisole Derivative 7a
| Weed Species | Dose (g a.i./hm²) | Inhibition (%) |
| Abutilon theophrasti | 37.5 | >80[9] |
| Amaranthus retroflexus | 37.5 | >80[9] |
| Eclipta prostrata | 37.5 | >80[9] |
| Digitaria sanguinalis | 37.5 | >80[9] |
| Setaria viridis | 37.5 | >80[9] |
Experimental Protocol: Greenhouse-Based Herbicidal Activity Assay (Post-emergence)
-
Plant Cultivation: Weed seeds are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled conditions.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), the plants are treated with the test compounds, which are formulated as an emulsifiable concentrate or other suitable formulation and applied as a spray.
-
Evaluation: After a set period (e.g., 21 days), the herbicidal effect is visually assessed as a percentage of growth inhibition or plant death compared to untreated control plants.
-
Data Analysis: For more quantitative results, the fresh weight of the above-ground parts of the plants can be measured, and the ED50 (the dose required to cause a 50% reduction in fresh weight) can be calculated.[9]
Insecticidal Activity
Table 4: Insecticidal Activity (LC50) of Fluorinated Aniline Anthranilic Diamides against Plutella xylostella
| Compound | LC50 (mg L⁻¹) | Relative Potency to Chlorantraniliprole |
| Chlorantraniliprole | 0.040 | 1.0 |
| IIl | 0.005 | 8.0[10] |
| IIy | 0.022 | 1.8[10] |
| IIz | 0.0085 | 4.7[10] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to create a series of concentrations.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in petri dishes, and a specific number of insect larvae (e.g., third-instar Plutella xylostella) are introduced.
-
Mortality Assessment: After a defined period (e.g., 48 or 72 hours) at a controlled temperature and humidity, the number of dead larvae is recorded.
-
Data Analysis: The mortality data is used to calculate the LC50 value (the concentration that kills 50% of the test insects) through probit analysis.[11]
Materials Science Applications: Conductive Polymers
Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline ring. While the electrical properties of poly(trifluoromethoxyaniline) are not extensively documented in the available literature, studies on related substituted polyanilines provide insights. The presence of electron-withdrawing or bulky groups on the aniline ring generally leads to a decrease in the electrical conductivity of the resulting polymer compared to unsubstituted polyaniline. This is due to steric hindrance that disrupts the planarity of the polymer chain and reduces the extent of π-electron conjugation.[9]
Table 5: Electrical Conductivity of Substituted Polyaniline Derivatives
| Polymer | Conductivity (S/cm) |
| Polyaniline (emeraldine salt) | 10⁰ - 10¹[9] |
| Poly(2-chloroaniline-co-2-methoxyaniline) | 2.57 x 10⁻⁵[12] |
| Poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ (5%) | ~10⁻⁴[12] |
| Polyaniline (HCl doped, 2M) | 79[13] |
Experimental Protocol: Four-Point Probe Conductivity Measurement
This method is a standard technique for measuring the sheet resistance, and subsequently the conductivity, of thin films of conducting polymers.
-
Sample Preparation: A thin film of the poly(trifluoromethoxyaniline) is prepared on an insulating substrate, for instance, by spin-coating or electropolymerization. The thickness of the film is measured accurately.
-
Measurement Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the surface of the polymer film.
-
Data Acquisition: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
Conductivity Calculation: The sheet resistance is calculated from the measured current and voltage, considering a geometric correction factor. The bulk conductivity is then determined by dividing the film thickness by the sheet resistance.[14]
Workflow for Polymer Conductivity Measurement
Caption: Workflow for polymer conductivity measurement.
Synthesis of Substituted Trifluoromethoxyanilines
A common route for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence starting from an N-aryl-N-hydroxyacetamide. This method is advantageous due to its use of bench-stable reagents and its applicability to a wide range of substrates.[7]
Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
-
O-Trifluoromethylation: Methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature. This reaction affords methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
OCF3 Migration: The intermediate from the first step is then heated in nitromethane at 120°C in a pressure vessel. This induces an intramolecular migration of the OCF3 group to the ortho position of the aniline ring, yielding the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[15]
Synthesis Workflow
Caption: Synthesis of an ortho-trifluoromethoxylated aniline.
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Fluoro-3-(trifluoromethoxy)aniline, a chemical compound requiring careful handling due to its hazardous properties. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on the available hazard information and guidelines for structurally similar compounds. The provided hazard statements for this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. It is imperative to handle this chemical with caution and to consult with a licensed hazardous waste disposal company for final disposition.
Key Safety and Disposal Information
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Protective gloves, lab coat, eye protection |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Protective gloves, lab coat |
| Skin Irritation | H315: Causes skin irritation | Protective gloves |
| Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles or face shield |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Use in a well-ventilated area or with respiratory protection |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with respiratory protection |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
2. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any harmful vapors.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be treated as hazardous waste.
3. Waste Collection and Storage:
-
Container: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the chemical name, "Hazardous Waste," and a description of the hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste management.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-3-(trifluoromethoxy)aniline. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk. The information is compiled from safety data for structurally related aromatic amines and fluorinated compounds.
Hazard Summary
This compound and structurally similar compounds are classified as hazardous.[1][2][3][4][5][6][7] Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][6]
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1][3][8] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection.[1][8][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[8][9][10] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[8][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[1][9]
2. Handling the Chemical:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably a certified chemical fume hood.[1][3]
-
Weighing: If weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions in appropriate glassware, securely set up within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Clothing: Launder contaminated clothing separately before reuse.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1][3][4][5]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific guidance.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Options may include incineration at a licensed facility or burial in an authorized landfill.[1]
-
Quantitative Data Summary
While specific data for this compound is limited, the following table provides relevant information for a structurally similar compound, 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7).[6]
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Boiling Point | 61-63 °C at 15 mmHg |
| Density | 1.301 g/mL at 25 °C |
| Flash Point | 54 °C (129.2 °F) - closed cup |
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflow for safely handling this chemical and the logical relationships in selecting appropriate PPE.
Caption: Operational and Disposal Workflow.
Caption: PPE Selection Workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
